Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-12-4-6(10)2-3-8(12)11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQILZPUHSRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583330 | |
| Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354548-08-6 | |
| Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through the cyclocondensation of 2-amino-5-bromopyridine with a suitable three-carbon building block, typically a derivative of pyruvic acid. This document outlines the prevalent synthetic strategy, detailed experimental protocols, and relevant quantitative data.
Core Synthetic Strategy: Cyclocondensation
The most common and direct route to the imidazo[1,2-a]pyridine scaffold involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound. In the case of this compound, the key starting materials are 2-amino-5-bromopyridine and a methyl ester of 2-halo-3-oxopropanoic acid, such as methyl bromopyruvate.
The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-5-bromopyridine by the α-halocarbonyl compound, followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, leading to the formation of the fused bicyclic imidazo[1,2-a]pyridine ring system.
Signaling Pathway Diagram
Technical Guide: Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
CAS Number: 354548-08-6
This technical guide provides an in-depth overview of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest to researchers and scientists in drug development. This document covers its chemical properties, a representative synthesis protocol, and its potential biological activities, with a focus on its role as a potential modulator of key signaling pathways.
Chemical and Physical Properties
This compound is a solid at room temperature. Its key chemical identifiers and computed physical properties are summarized in the table below.[1]
| Property | Value | Source |
| CAS Number | 354548-08-6 | [1] |
| Molecular Formula | C₉H₇BrN₂O₂ | [1] |
| Molecular Weight | 255.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC(=O)C1=CN2C=C(C=CC2=N1)Br | [1] |
| InChI Key | DCQQILZPUHSRGM-UHFFFAOYSA-N | [1] |
| Appearance | Solid |
Experimental Protocols
Synthesis of this compound
General Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile, is added methyl bromopyruvate (1.1 to 1.5 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Below is a Graphviz diagram illustrating the general workflow for the synthesis.
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[4][5]
Anticancer Potential and the PI3K/Akt/mTOR Pathway
A significant body of research indicates that many imidazo[1,2-a]pyridine derivatives exert their anticancer effects through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[4][6] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a common feature in many human cancers.[4][6]
Inhibition of the PI3K/Akt/mTOR pathway by small molecules can lead to:
-
Induction of Apoptosis: By inhibiting pro-survival signals, these compounds can trigger programmed cell death in cancer cells.[4]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle, thereby preventing cancer cell proliferation.[4]
The diagram below, generated using Graphviz, illustrates the central role of the PI3K/Akt/mTOR pathway and the points of inhibition by imidazo[1,2-a]pyridine derivatives.
While specific IC₅₀ values for this compound are not available in the reviewed literature, studies on structurally related imidazo[1,2-a]pyridine compounds have demonstrated potent cytotoxic effects against various cancer cell lines, with IC₅₀ values often in the micromolar range.[5] This suggests that the title compound may also possess significant anticancer activity.
Summary
This compound (CAS: 354548-08-6) is a compound with potential for further investigation in the field of drug discovery, particularly in oncology. Its synthesis is achievable through established chemical routes. Based on the known biological activities of the imidazo[1,2-a]pyridine scaffold, it is a promising candidate for evaluation as an inhibitor of the PI3K/Akt/mTOR signaling pathway. Further experimental studies are warranted to fully elucidate its spectroscopic properties, biological activity, and therapeutic potential.
References
- 1. This compound | C9H7BrN2O2 | CID 16210769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives [mdpi.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate molecular weight"
An In-Depth Technical Guide to Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in a variety of biologically active agents, including inhibitors of critical cellular pathways.[1][2][3] This document details the compound's physicochemical properties, provides relevant experimental protocols for its synthesis, and explores its role as a scaffold in targeting significant signaling pathways.
Compound Data and Physicochemical Properties
This compound is a solid organic compound.[4] Its key quantitative data and identifiers are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 255.07 g/mol | [4][5] |
| Molecular Formula | C₉H₇BrN₂O₂ | [4][5][6] |
| CAS Number | 354548-08-6 | [4][5] |
| IUPAC Name | This compound | [5] |
| Physical Form | Solid | [4] |
| InChI Key | DCQQILZPUHSRGM-UHFFFAOYSA-N | [4][5] |
| SMILES String | COC(=O)c1cn2cc(Br)ccc2n1 | [4] |
Experimental Protocols: Synthesis
The synthesis of this compound and related structures typically involves a key cyclization reaction. The general strategy involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound.
Protocol 1: General Synthesis of the Imidazo[1,2-a]pyridine Core
A common method for creating the core 6-bromoimidazo[1,2-a]pyridine structure involves the reaction of 2-amino-5-bromopyridine with a suitable reagent like chloroacetaldehyde or bromomalonaldehyde.[7][8]
Materials:
-
2-amino-5-bromopyridine
-
40% Chloroacetaldehyde aqueous solution or 2-Bromomalonaldehyde
-
Sodium bicarbonate (or other suitable base)[8]
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve 2-amino-5-bromopyridine in the chosen solvent in a reaction vessel.
-
Add the chloroacetaldehyde solution or 2-bromomalonaldehyde to the mixture. The molar ratio is typically around 1:1.2 to 1:1.5 (aminopyridine:aldehyde).[7]
-
Add a base such as sodium bicarbonate to the mixture.[8]
-
Heat the reaction mixture. Temperatures can range from 25°C to 80°C, and reaction times can vary from 2 to 24 hours, sometimes under reflux or microwave irradiation to accelerate the reaction.[1][7][8]
-
Monitor the reaction to completion using an appropriate method (e.g., TLC).
-
Once complete, quench the reaction, often with a saturated sodium bicarbonate solution.[7]
-
Extract the product using an organic solvent like ethyl acetate.[7]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[7]
-
Purify the resulting crude product, typically by silica gel column chromatography, to yield the 6-bromoimidazo[1,2-a]pyridine core.[7]
Protocol 2: Synthesis of this compound Derivatives
This protocol describes the cyclization step to form the final ester product, a method adapted from the synthesis of analogous compounds.[1][2]
Materials:
-
A suitable precursor, such as 6-(6-aminopyridin-3-yl) derivative (for more complex structures) or simply 2-amino-5-bromopyridine for a direct approach.
-
Methyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
Procedure:
-
Combine the aminopyridine precursor (1.0 mmol), methyl bromopyruvate (3.0 mmol), and sodium bicarbonate (3.0 mmol) in a flask containing ethanol (e.g., 10 mL).[1][2]
-
Heat the mixture to 80°C and maintain it at reflux for approximately 4 hours.[1][2]
-
Monitor the reaction's progress via thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can then be purified by column chromatography on silica gel to isolate the target compound, this compound.
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the basis for inhibitors targeting various diseases, from cancer to bacterial infections.
Inhibition of the PI3K/AKT/mTOR Pathway
Derivatives of imidazo[1,2-a]pyridine are recognized as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[2] This pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][9] By inhibiting PI3Kα, these compounds can block downstream signaling through AKT and the mechanistic target of rapamycin (mTOR), leading to cell cycle arrest (commonly at the G2/M phase) and apoptosis in cancer cells.[2][9]
Inhibition of Bacterial Cell Division (FtsZ)
Recent research has identified certain ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate derivatives as narrow-spectrum inhibitors of Streptococcus pneumoniae.[10][11] The target of these compounds is the Filamentous temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial bacterial cell-division protein that polymerizes to form the Z-ring, a structure essential for bacterial cytokinesis.[10] By inhibiting FtsZ function, these compounds effectively block cell division, leading to an anti-bacterial effect. This represents a promising avenue for developing new antibiotics, especially in the face of rising multi-drug resistance.[10]
Other Potential Applications
The imidazo[1,2-a]pyridine scaffold has also been investigated for other therapeutic applications. Studies have explored its use in developing inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in protein prenylation, a critical post-translational modification.[12] Furthermore, various derivatives have demonstrated a broad range of pharmacological activities, including anti-inflammatory, antiviral, and anxiolytic properties.[13]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. 6-Bromoimidazo 1,2-a pyridine-2-carboxylic acid methyl ester AldrichCPR 354548-08-6 [sigmaaldrich.com]
- 5. This compound | C9H7BrN2O2 | CID 16210769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 6-bromo-1H-imidazo[1,2-a]pyridine-8-carboxylate | CAS 908581-18-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 13. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological relevance of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₂ | PubChem[1] |
| Molecular Weight | 255.07 g/mol | PubChem[1] |
| CAS Number | 354548-08-6 | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| XLogP3 | 2.6 | PubChem (Computed)[1] |
| Monoisotopic Mass | 253.9691 Da | PubChem (Computed)[1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the cyclization of a substituted 2-aminopyridine with an appropriate α-halocarbonyl compound. While a specific, detailed experimental protocol for this exact molecule is not widely published, a general and representative synthesis can be inferred from methodologies reported for analogous imidazo[1,2-a]pyridine derivatives.
A plausible synthetic route would involve the reaction of 2-amino-5-bromopyridine with a methyl 2-halo-3-oxopropanoate derivative. The following is a generalized experimental protocol based on common synthetic strategies for this class of compounds:
Reaction Scheme:
A representative synthetic pathway.
Materials:
-
2-amino-5-bromopyridine
-
Methyl 2-chloro-3-oxobutanoate (or a similar electrophile)
-
Anhydrous solvent (e.g., ethanol, DMF, or acetonitrile)
-
Base (e.g., sodium bicarbonate, triethylamine, or potassium carbonate)
Procedure:
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine in an anhydrous solvent, an equimolar amount of the methyl 2-halo-3-oxopropanoate derivative is added.
-
Addition of Base: A slight excess of a suitable base is added to the reaction mixture to neutralize the hydrohalic acid formed during the reaction.
-
Reaction Conditions: The mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of the compound. While a comprehensive public repository of the spectra for this specific molecule is not available, the expected spectral features can be predicted based on its structure and data from closely related analogues.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group, the carbons of the heterocyclic rings, and the methyl carbon.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (255.07 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.
Biological Relevance and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Derivatives of this heterocyclic system have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]
Several studies have implicated imidazo[1,2-a]pyridine derivatives as modulators of key cellular signaling pathways involved in cancer and inflammation. For instance, various compounds with this core structure have been identified as inhibitors of the PI3K/mTOR pathway and the STAT3/NF-κB signaling cascade .[6][7][8] These pathways are critical regulators of cell growth, proliferation, survival, and inflammation, and their dysregulation is a hallmark of many diseases, including cancer.
The potential for this compound to interact with these or other signaling pathways makes it an attractive starting point for the design and synthesis of novel therapeutic agents. The diagram below illustrates a simplified representation of the PI3K/mTOR signaling pathway, a common target for imidazo[1,2-a]pyridine derivatives.
Imidazo[1,2-a]pyridines as inhibitors of the PI3K/mTOR pathway.
Conclusion
This compound represents a valuable chemical entity for further investigation in the field of drug discovery. Its core structure is associated with significant biological activities, and its functional groups offer opportunities for further chemical modification to optimize potency and selectivity against various therapeutic targets. This technical guide provides a foundational understanding of its physical properties and a framework for its synthesis and potential applications, encouraging further research into this promising compound.
References
- 1. This compound | C9H7BrN2O2 | CID 16210769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. This document is intended for an audience with a technical background in organic chemistry, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine ring system. This core structure is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] The molecule is substituted with a bromine atom at the 6-position and a methyl carboxylate group at the 2-position.
The chemical structure is as follows:
IUPAC Name: this compound[3] Molecular Formula: C₉H₇BrN₂O₂[3][4] Molecular Weight: 255.07 g/mol [3][4]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 255.07 g/mol | [3][4] |
| Molecular Formula | C₉H₇BrN₂O₂ | [3][4] |
| InChI Key | DCQQILZPUHSRGM-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | COC(=O)C1=CN2C=C(C=CC2=N1)Br | PubChem |
| CAS Number | 354548-08-6 | [4] |
| Appearance | Solid (predicted) | [4] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine
This step is based on the well-established condensation reaction between a 2-aminopyridine derivative and an α-halo-aldehyde.[5]
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) and sodium bicarbonate (1.2 eq).
-
Stir the reaction mixture at a temperature between 25-50°C for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the product with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude 6-bromoimidazo[1,2-a]pyridine, which can be further purified by recrystallization or column chromatography.
Step 2: C-2 Carboxylation
This step involves the deprotonation at the C-2 position of the imidazo[1,2-a]pyridine ring followed by quenching with carbon dioxide.
-
Dissolve 6-bromoimidazo[1,2-a]pyridine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78°C.
-
Slowly add a strong base such as n-butyllithium (1.1 eq).
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
Bubble dry carbon dioxide gas through the reaction mixture or add crushed dry ice.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, and then acidify the aqueous layer to precipitate the carboxylic acid.
-
Filter and dry the solid to obtain 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid.
Step 3: Esterification
This is a standard Fischer esterification reaction.
-
Suspend 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield this compound.
Spectral Data
Table 2: Spectroscopic Data
| Technique | Expected/Reported Data | Source |
| ¹H NMR | ChemicalBook provides access to a ¹H NMR spectrum for this compound (CAS 354548-08-6). | |
| ¹³C NMR | ¹³C NMR data for various imidazo[1,2-a]pyridine derivatives have been reported, showing characteristic shifts for the fused ring system. | [6] |
| Mass Spec. | Expected (M+H)⁺ at m/z 255/257 (due to bromine isotopes). | Calculated |
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] Derivatives of this scaffold have been investigated as inhibitors of various protein kinases.
Potential Target: The PI3K/Akt/mTOR Signaling Pathway
A significant body of research points to imidazo[1,2-a]pyridine derivatives as potential inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition.
By inhibiting key kinases in this pathway, such as PI3K or mTOR, imidazo[1,2-a]pyridine derivatives can potentially halt the uncontrolled cell growth and proliferation characteristic of cancer. The specific activity and target profile of this compound within this pathway would require further experimental validation through in vitro kinase assays and cell-based studies.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Its synthesis is achievable through established organic chemistry methodologies, and its core structure is known to interact with key cellular signaling pathways involved in cancer progression. Further research is warranted to fully elucidate its biological activity, mechanism of action, and therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related compounds.
References
- 1. This compound | C9H7BrN2O2 | CID 16210769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromoimidazo 1,2-a pyridine-2-carboxylic acid methyl ester AldrichCPR 354548-08-6 [sigmaaldrich.cn]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
Characterization of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the versatile imidazo[1,2-a]pyridine scaffold, it serves as a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its characterization, including its physicochemical properties, detailed synthetic protocols, and spectroscopic data. The imidazo[1,2-a]pyridine core is a recognized "drug prejudice" scaffold due to its wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] This document aims to be a centralized resource for researchers working with this compound.
Physicochemical Properties
This compound is a solid at room temperature.[2] Its fundamental properties are summarized in the table below, derived from computational data and vendor specifications.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₂ | PubChem[3] |
| Molecular Weight | 255.07 g/mol | PubChem[3] |
| CAS Number | 354548-08-6 | PubChem[3] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Monoisotopic Mass | 253.96909 Da | PubChem[3] |
| XLogP3 | 2.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
Synthesis
The synthesis of this compound can be achieved through a two-step process, beginning with the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the methyl carboxylate group.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine
This protocol is adapted from a patented method for the synthesis of the core scaffold.[2]
-
Reaction Setup: In a suitable reaction vessel, combine 2-amino-5-bromopyridine, a solvent (such as water or ethanol), and a base (like sodium bicarbonate).
-
Addition of Reagent: Add a 40% aqueous solution of chloroacetaldehyde to the mixture.
-
Reaction Conditions: Stir the reaction mixture at a temperature between 25-50 °C for a period of 2 to 24 hours.
-
Work-up: After the reaction is complete, concentrate the mixture. Extract the product into an organic solvent (e.g., ethyl acetate), wash with water, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent to obtain pure 6-bromoimidazo[1,2-a]pyridine.
Step 2: Synthesis of this compound
This procedure is based on analogous reactions for the formation of 2-carboxylated imidazo[1,2-a]pyridines.
-
Reaction Setup: In a round-bottom flask, dissolve 6-bromoimidazo[1,2-a]pyridine and sodium bicarbonate in ethanol.
-
Addition of Reagent: Add methyl bromopyruvate to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine ring system and a singlet for the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing nature of the bromo and carboxylate groups.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 9.0 | m |
| O-CH₃ | ~3.9 | s |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the ester will appear significantly downfield.
| Carbon | Expected Chemical Shift (ppm) |
| C=O | 160 - 170 |
| Aromatic C | 110 - 150 |
| O-CH₃ | ~52 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the carbonyl group of the ester and the C-Br bond, in addition to the characteristic absorptions of the aromatic rings.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | 1710 - 1730 |
| C-N (Aromatic) | 1380 - 1490 |
| C-Br | 500 - 600 |
Mass Spectrometry
The mass spectrum will show the molecular ion peak corresponding to the mass of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
| Ion | Expected m/z |
| [M]⁺ (for ⁷⁹Br) | ~254 |
| [M]⁺ (for ⁸¹Br) | ~256 |
Potential Applications and Reactivity
This compound is a versatile intermediate in organic synthesis. The bromo substituent provides a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 6-position. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This flexibility makes it a valuable precursor for the generation of libraries of compounds for biological screening.
The imidazo[1,2-a]pyridine scaffold itself is a key component in several biologically active molecules and marketed drugs.[1] Therefore, derivatives of this compound are of high interest in the development of new therapeutic agents.
Conclusion
References
Technical Guide: Physicochemical Properties of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate with a Focus on Solubility
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, with a primary focus on its solubility characteristics. Due to the limited publicly available quantitative data for this specific molecule, this guide synthesizes qualitative information inferred from synthetic procedures and presents standardized experimental protocols for solubility determination. Additionally, a general workflow for the initial characterization of a new chemical entity is provided to contextualize the importance of solubility assessment in drug discovery.
Compound Overview
This compound is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in several commercially available drugs and its wide range of biological activities. Molecules within this class are being investigated for various therapeutic applications, including as anti-tuberculosis and anti-cancer agents.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₂ | PubChem |
| Molecular Weight | 255.07 g/mol | PubChem |
| CAS Number | 354548-08-6 | PubChem |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| XLogP3 | 2.6 | PubChem (Computed) |
Solubility Profile
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Rationale / Context |
| Ethanol | Likely Soluble | Used as a reaction solvent in the synthesis of related imidazo[1,2-a]pyridines. |
| Methanol | Likely Soluble | Mentioned as a potential solvent in synthetic patents for the parent scaffold. |
| Dichloromethane (DCM) | Likely Soluble | Frequently used for extraction of imidazo[1,2-a]pyridine derivatives from aqueous solutions. |
| Ethyl Acetate (EtOAc) | Likely Soluble | Commonly used as an extraction solvent and for chromatographic purification. |
| Chloroform | Likely Soluble | A related compound, 2-Methyl-imidazo[1,2-a]pyridine, is reported to be soluble in chloroform. |
| Water | Likely Low Solubility | The computed XLogP3 of 2.6 suggests a preference for lipophilic environments. |
| Hexane | Likely Low Solubility | Often used as an anti-solvent for recrystallization, indicating poor solubility. |
Experimental Protocols for Solubility Determination
The following are detailed, generalized protocols for determining the thermodynamic and kinetic solubility of a solid compound such as this compound. These methods are standard in the pharmaceutical industry.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the saturation point of a solution in equilibrium with an excess of the solid compound. It is considered the "gold standard" for solubility measurement.
Objective: To determine the maximum concentration of the test compound that can be dissolved in a specific solvent at equilibrium at a constant temperature.
Materials:
-
Test compound (solid form)
-
Selected solvents (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid test compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the pre-equilibrated solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial.
-
Quantification: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample by HPLC to determine the concentration of the dissolved compound. A pre-validated calibration curve for the test compound is required.
-
Data Analysis: The solubility is reported in units such as µg/mL or µM, based on the measured concentration of the saturated solution.
Kinetic Solubility (High-Throughput Method)
This method measures the concentration at which a compound, initially dissolved in a stock solvent (typically DMSO), precipitates when added to an aqueous buffer. It is a non-equilibrium measurement widely used in early drug discovery for rapid screening.
Objective: To rapidly assess the aqueous solubility of a compound from a DMSO stock solution.
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microtiter plates (UV-transparent for UV-based methods)
-
Multi-channel pipette or automated liquid handler
-
Plate shaker
-
Plate reader (e.g., nephelometer for light scattering or UV-Vis spectrophotometer)
Procedure:
-
Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the highest desired concentration. This step is typically performed rapidly by an automated liquid handler.
-
Incubation: Immediately mix the plate on a plate shaker for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Detection (Nephelometry Example): Place the microtiter plate in a laser nephelometer. The instrument measures the amount of light scattered by any precipitate that has formed in the wells.
-
Data Analysis: The light scattering signal is plotted against the compound concentration. The kinetic solubility is often defined as the concentration at which the signal begins to increase significantly above the background, indicating the onset of precipitation.
Visualizations
General Workflow for New Chemical Entity (NCE) Characterization
The following diagram illustrates a typical workflow in early drug discovery, showing how physicochemical characterization, including solubility assessment, is integrated with biological screening.
Technical Guide: Spectroscopic and Synthetic Profile of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. This compound is a member of the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The data presented herein is intended to support researchers in the identification, synthesis, and further investigation of this molecule.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 354548-08-6[1] |
| Molecular Formula | C₉H₇BrN₂O₂[1][2] |
| Molecular Weight | 255.07 g/mol [1][2] |
| Canonical SMILES | COC(=O)C1=CN2C=C(C=CC2=N1)Br[2] |
Predicted Spectroscopic Data
While direct experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of structurally related imidazo[1,2-a]pyridine derivatives. These predictions serve as a reliable guide for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For the imidazo[1,2-a]pyridine ring system, the nitrogen atoms and the bromine substituent significantly influence the positions of the proton and carbon signals.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.25 | s | 1H | H-5 |
| ~8.10 | s | 1H | H-3 |
| ~7.55 | d | 1H | H-8 |
| ~7.30 | dd | 1H | H-7 |
| ~3.95 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | C=O |
| ~145.0 | C-8a |
| ~142.0 | C-2 |
| ~128.0 | C-5 |
| ~125.0 | C-7 |
| ~118.0 | C-8 |
| ~115.0 | C-3 |
| ~110.0 | C-6 |
| ~52.5 | -OCH₃ |
Mass Spectrometry (MS)
In mass spectrometry, the presence of bromine is a key indicator due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Interpretation |
| 254/256 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 223/225 | [M - OCH₃]⁺ |
| 196/198 | [M - COOCH₃]⁺ |
| 174 | [M - Br]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by vibrations of the aromatic rings and the ester functional group.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (methyl) |
| ~1725 | C=O stretch (ester) |
| ~1630, 1580, 1470 | C=C and C=N stretching (aromatic rings) |
| ~1250 | C-O stretch (ester) |
| ~800 | C-H out-of-plane bending (aromatic) |
| ~600 | C-Br stretch |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process. The first step involves the construction of the imidazo[1,2-a]pyridine core, followed by the introduction of the methyl carboxylate group at the 2-position.
Synthesis of 6-bromoimidazo[1,2-a]pyridine
A common method for the synthesis of the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine with an α-halocarbonyl compound. In this case, 2-amino-5-bromopyridine reacts with chloroacetaldehyde.
Materials:
-
2-amino-5-bromopyridine
-
40% Chloroacetaldehyde aqueous solution
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 2-amino-5-bromopyridine, a 40% aqueous solution of chloroacetaldehyde, sodium bicarbonate, and ethanol.
-
Stir the reaction mixture at a temperature between 25°C and 50°C for 2 to 24 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude 6-bromoimidazo[1,2-a]pyridine.
-
Purify the crude product by recrystallization.
Synthesis of this compound
The introduction of the methyl carboxylate group at the 2-position can be achieved via a Friedel-Crafts-type acylation followed by esterification, or more directly through reaction with methyl pyruvate derivatives. A plausible direct approach involves reaction with methyl bromopyruvate.
Materials:
-
6-bromoimidazo[1,2-a]pyridine
-
Methyl bromopyruvate
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-bromoimidazo[1,2-a]pyridine in ethanol in a round-bottom flask.
-
Add sodium bicarbonate to the solution.
-
Add methyl bromopyruvate dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Proposed Synthetic Workflow
References
The Discovery and Development of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a "privileged structure" in drug discovery, with several marketed drugs, such as Zolpidem and Olprinone, containing this core.[1][3] The versatile nature of this scaffold has led to the discovery of numerous derivatives with potent anticancer, antitubercular, anti-inflammatory, and other therapeutic properties.[2][4][5] This technical guide provides an in-depth overview of the discovery of imidazo[1,2-a]pyridine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, particularly in the fields of oncology and infectious diseases.
Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyridine core is versatile, with several established methods allowing for the introduction of diverse substituents. A common and efficient approach involves the condensation of 2-aminopyridines with α-haloketones.[6] Other notable methods include multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which facilitates the synthesis of complex derivatives in a single step.[4] Iodine-catalyzed one-pot three-component condensations have also been effectively employed.[1][7]
General Experimental Protocol for the Synthesis of Imidazo[1,2-a]pyridine Derivatives
This protocol outlines a general procedure for the synthesis of 2-substituted imidazo[1,2-a]pyridines via the condensation of a 2-aminopyridine with an α-bromoketone.
Materials:
-
Substituted 2-aminopyridine
-
Substituted α-bromoketone
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted 2-aminopyridine (1.0 mmol) and the substituted α-bromoketone (1.0 mmol) in ethanol (25 mL).
-
Reflux the reaction mixture for 8-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired imidazo[1,2-a]pyridine derivative.[8]
A general reaction scheme for the synthesis of the imidazo[1,2-a]pyridine core.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, targeting various signaling pathways crucial for cancer cell proliferation and survival.[9]
Inhibition of the PI3K/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently dysregulated in various cancers, making it an attractive target for cancer therapy.[10][11] Several imidazo[1,2-a]pyridine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[2][10][12] For instance, compound 15a from a study by Yu et al. was identified as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity and significant tumor growth inhibition in xenograft models.[2][10] Another study reported a derivative with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR.[13]
Inhibition of the PI3K/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Modulation of the STAT3/NF-κB Signaling Pathway
Chronic inflammation is a key factor in cancer development, and the STAT3 and NF-κB signaling pathways are central mediators of this process.[14] A novel synthetic imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[14][15][16] MIA was found to suppress NF-κB activity, reduce the levels of inflammatory cytokines, and inhibit STAT3 phosphorylation.[14][16]
Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.
Cytotoxicity Against Cancer Cell Lines
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been evaluated against a variety of cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of selected compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| HB9 | A549 (Lung) | 50.56 | [17][18] |
| HB10 | HepG2 (Liver) | 51.52 | [17][18] |
| 12b | Hep-2 (Laryngeal) | 11 | [1][7][19][20] |
| 12b | HepG2 (Liver) | 13 | [1][7][19][20] |
| 12b | MCF-7 (Breast) | 11 | [1][7][19][20] |
| 12b | A375 (Melanoma) | 11 | [1][7][19][20] |
| Compound 6 | A375 (Melanoma) | <1 | [9] |
| IP-5 | HCC1937 (Breast) | 45 | [21] |
| IP-6 | HCC1937 (Breast) | 47.7 | [21] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Imidazo[1,2-a]pyridine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[21]
Antitubercular Activity
Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of compounds with potent activity against both replicating and non-replicating M. tuberculosis.[22][23][24]
Several derivatives have exhibited minimum inhibitory concentrations (MIC) in the nanomolar range against the H37Rv strain and clinical MDR and XDR strains.[23] For example, compound 18 from a study by Moraski et al. surpassed the potency of the clinical candidate PA-824 by nearly 10-fold against MDR and XDR strains.[23]
Antitubercular Activity Data
The following table presents the antitubercular activity (MIC) of selected imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis H37Rv.
| Compound | MIC (µg/mL) | MIC (µM) | Reference |
| IPA-6 | 0.05 | - | [8] |
| IPA-9 | 0.4 | - | [8] |
| IPS-1 | 0.4 | - | [8] |
| A2, A3, A4, B1, B9 | - | < 0.035 | [22] |
| 9, 12, 16, 17, 18 | - | ≤0.006 | [23] |
| 5 | - | 0.2 | [23] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method for determining the MIC of compounds against Mycobacterium tuberculosis.[8][25][26]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC
-
96-well microplates
-
Imidazo[1,2-a]pyridine derivatives dissolved in DMSO
-
Alamar Blue reagent
-
Resazurin solution
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add the M. tuberculosis H37Rv inoculum to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent and resazurin solution to each well.
-
Incubate for another 24 hours.
-
Observe the color change from blue (no growth) to pink (growth).
-
The MIC is defined as the lowest concentration of the compound that prevents the color change.[8][25][26]
Workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in drug discovery. The synthetic accessibility and the ability to readily introduce chemical diversity have led to the identification of potent lead compounds against a range of diseases. The derivatives discussed in this guide highlight the significant progress made in developing novel anticancer and antitubercular agents. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to advance them into clinical development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. login.medscape.com [login.medscape.com]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.cn [tools.thermofisher.cn]
- 12. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemmethod.com [chemmethod.com]
- 18. chemmethod.com [chemmethod.com]
- 19. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 20. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate as a versatile building block in organic synthesis. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. The bromine atom at the 6-position of this molecule serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, making it an invaluable intermediate in the synthesis of novel compounds for drug discovery and materials science.
Overview of Reactivity
This compound is primed for functionalization at the C-6 position via a range of palladium-catalyzed cross-coupling reactions. These transformations allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse library of substituted imidazo[1,2-a]pyridines. The primary reactions covered in these notes are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Stille Coupling: For the formation of C-C bonds with organostannanes.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl linkages. For 6-halogenoimidazo[1,2-a]pyridines, this reaction can be efficiently carried out using microwave irradiation to achieve high yields in short reaction times.
Representative Reaction Data
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 6-bromoimidazo[1,2-a]pyridines with various boronic acids. While specific data for the methyl ester at the 2-position is limited, the data for related 6-bromoimidazo[1,2-a]pyridines provides a strong predictive framework.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/EtOH | 15 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/EtOH | 15 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/EtOH | 20 | 88 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/EtOH | 20 | 85 |
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the coupling of 6-halogenoimidazo[1,2-a]pyridines.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dioxane/Ethanol (4:1 mixture)
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Add the dioxane/ethanol solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 15-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-imidazo[1,2-a]pyridine-2-carboxylate.
Figure 1. General workflow for the microwave-assisted Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of alkynylated imidazo[1,2-a]pyridines, which are valuable precursors for further transformations or as final products in medicinal chemistry. The reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst.
Representative Reaction Data
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 85-95 |
| 2 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 75-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 70-80 |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of aryl bromides.[1]
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.1 equiv) dropwise.
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2. Catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[2] This reaction is highly valuable for introducing nitrogen-containing functional groups, which are prevalent in biologically active molecules.
Representative Reaction Data
The following table presents typical conditions for the Buchwald-Hartwig amination of aryl bromides with various amines. These conditions can serve as a starting point for the amination of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 90-99 |
| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 85-95 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 80-90 |
| 4 | Benzylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 85-95 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination and may require optimization for the specific substrate.[3]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Figure 3. General workflow for the Buchwald-Hartwig amination.
Heck Coupling
The Heck reaction is a versatile method for the arylation of alkenes.[4] This reaction can be used to introduce vinyl groups onto the imidazo[1,2-a]pyridine scaffold.
Representative Reaction Data
The following table provides typical conditions for the Heck reaction of aryl bromides. These can be adapted for this compound.[5]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 120 | 75-90 |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 120 | 65-80 |
Experimental Protocol: General Procedure for Heck Coupling
This is a general procedure and may require optimization.[5]
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (2.0 equivalents)
-
Anhydrous DMF
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), the phosphine ligand (0.04 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add the alkene (1.5 equiv) and anhydrous DMF.
-
Heat the reaction mixture to 100-120 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[6] It offers a mild and versatile method for C-C bond formation.
Representative Reaction Data
The following table shows general conditions for the Stille coupling of aryl bromides.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyltributyltin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 70-90 |
| 2 | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | THF | 65 | 75-95 |
| 3 | 2-Thienyltributyltin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 70-85 |
Experimental Protocol: General Procedure for Stille Coupling
This is a general protocol and should be optimized for the specific substrates.[7]
Materials:
-
This compound
-
Organostannane (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Toluene or THF
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Add the anhydrous solvent.
-
Add the organostannane (1.1 equiv).
-
Heat the reaction mixture to the appropriate temperature (65-110 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with aqueous KF.
-
Stir for 30 minutes, then filter the resulting precipitate.
-
Extract the filtrate with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Figure 4. Overview of cross-coupling reactions for functionalization.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate as a Kinase Inhibitor Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an attractive framework for the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a key intermediate in the synthesis of a diverse range of imidazo[1,2-a]pyridine-based kinase inhibitors. The bromine atom at the 6-position serves as a versatile handle for introducing various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. The methyl ester at the 2-position can be readily converted to other functional groups, such as amides, further expanding the chemical space for inhibitor design.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent elaboration into kinase inhibitors via common cross-coupling reactions. Additionally, a summary of the biological activities of representative kinase inhibitors derived from this scaffold is presented.
Synthesis of this compound
The synthesis of this compound is typically achieved through a cyclization reaction between 2-amino-5-bromopyridine and a three-carbon building block such as methyl bromopyruvate.
Synthetic route to the target intermediate.
Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of analogous ethyl esters.[1]
Materials:
-
2-Amino-5-bromopyridine
-
Methyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add sodium bicarbonate (3.0 eq).
-
Add methyl bromopyruvate (1.5 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Application in Kinase Inhibitor Synthesis
The bromine atom at the 6-position of this compound is readily functionalized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, which are crucial for achieving potent and selective kinase inhibition.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the imidazo[1,2-a]pyridine core and various boronic acids or esters.
Suzuki-Miyaura coupling workflow.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 6-substituted imidazo[1,2-a]pyridine derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 6-position.
Buchwald-Hartwig amination workflow.
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, DavePhos) (1-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 3.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst and the ligand in the anhydrous solvent and stir for a few minutes.
-
Add this compound (1.0 eq), the amine, and the base.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 6-amino-substituted product.
Biological Activity of Imidazo[1,2-a]pyridine-based Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop inhibitors against a range of kinases, including PI3K, ALK, and Src. The following tables summarize the in vitro inhibitory activities of representative compounds derived from this scaffold.
Table 1: PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives [2]
| Compound | R¹ | R² | PI3Kα IC₅₀ (nM) |
| 1 | 4-fluorophenyl | morpholino | 150 |
| 2 | 3-pyridyl | morpholino | >10000 |
| 3 | 4-pyridyl | piperidin-1-yl | 320 |
| 4 | 4-chlorophenyl | morpholino | 250 |
Table 2: ALK2 Inhibitory Activity of 7-Aryl-imidazo[1,2-a]pyridine Derivatives [3]
| Compound | R | ALK2 IC₅₀ (nM) |
| 11a | 4-quinolyl | 24 |
| 11d | benzo[d]thiazol-2-yl | 10 |
| 11f | thieno[3,2-b]pyridin-7-yl | 14 |
| 11g | 6-fluoro-4-quinolyl | 15 |
Table 3: Src and Fyn Kinase Inhibitory Activity of Imidazo[4,5-c]pyridin-2-one Derivatives [4]
| Compound | R | Src IC₅₀ (µM) | Fyn IC₅₀ (µM) |
| 1d | cyclopentyl | 0.19 | 0.24 |
| 1e | cyclohexyl | >1 | >1 |
| 1s | 4-methoxyphenyl | 0.45 | 0.38 |
Signaling Pathways
The development of kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold often targets key signaling pathways implicated in cancer cell proliferation and survival.
Targeting the PI3K/AKT/mTOR pathway.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel kinase inhibitors. The protocols provided herein offer a foundation for the preparation of this key building block and its subsequent elaboration into a diverse library of potential therapeutic agents. The demonstrated activity of imidazo[1,2-a]pyridine derivatives against various kinases underscores the potential of this scaffold in the ongoing quest for new and effective treatments for a range of human diseases.
References
- 1. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the imidazo[1,2-a]pyridine nucleus.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate for the synthesis of a variety of biologically active molecules. The mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids make this an attractive method for drug discovery and development programs.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide, in this case, this compound, with an organoboron compound, typically a boronic acid or its ester. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired product.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of a 6-bromo-imidazo[1,2-a]pyridine core with various arylboronic acids. While specific data for the methyl ester at the C-2 position is limited in single comprehensive sources, the presented data is based on analogous reactions with a similar substrate, diethyl 3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-fluorophosphonopropanoate, and is representative of the expected outcomes.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate | 78 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 6-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxylate | 83 |
| 3 | 3-Formylphenylboronic acid | Methyl 6-(3-formylphenyl)imidazo[1,2-a]pyridine-2-carboxylate | 75 |
| 4 | 4-Cyanophenylboronic acid | Methyl 6-(4-cyanophenyl)imidazo[1,2-a]pyridine-2-carboxylate | 67 |
| 5 | [1,1'-Biphenyl]-4-ylboronic acid | Methyl 6-([1,1'-biphenyl]-4-yl)imidazo[1,2-a]pyridine-2-carboxylate | 81 |
Yields are based on the Miyaura-Suzuki reaction of diethyl 3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-fluorophosphonopropanoate with the corresponding arylboronic acids under microwave conditions.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid under microwave irradiation. Researchers should note that optimization of conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., Sodium Carbonate, Na₂CO₃) (2.0 equivalents)
-
Solvent system: Toluene/Ethanol/Water (2:1:2)
-
Microwave reactor vials
-
Standard glassware for organic synthesis
-
Solvents for extraction and purification (e.g., Ethyl Acetate, Hexanes)
-
Drying agent (e.g., anhydrous Sodium Sulfate, Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Sodium Carbonate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add the degassed solvent mixture of Toluene, Ethanol, and Water (in a 2:1:2 ratio) to the vial to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Degassing: Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor and heat the mixture to the desired temperature (typically 100-120 °C) for a specified time (usually 15-30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 6-aryl-imidazo[1,2-a]pyridine-2-carboxylate.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
References
Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 6-position via C-N bond formation opens avenues for the creation of diverse compound libraries for drug discovery.
These application notes provide a detailed protocol and representative data for the Buchwald-Hartwig amination of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate with a variety of primary and secondary amines.
Reaction Principle and Workflow
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The general transformation is depicted below:
Figure 1: General scheme for the Buchwald-Hartwig amination of this compound.
The reaction workflow involves the careful selection of a palladium precursor, a phosphine ligand, a base, and an appropriate solvent. The choice of these components is critical for achieving high yields and minimizing side reactions.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species as the active catalyst.[1][2]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines.
Table 1: Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Substrate | This compound |
| Amine | 1.2 - 1.5 equivalents |
| Palladium Precursor | Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-10 mol%) |
| Ligand | Xantphos, BINAP, or XPhos (1.1 - 1.5 eq. relative to Pd) |
| Base | Cs₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents) |
| Solvent | Anhydrous Dioxane or Toluene |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
Table 2: Representative Yields with Various Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | Methyl 6-(phenylamino)imidazo[1,2-a]pyridine-2-carboxylate | 85-95 |
| 2 | 4-Methoxyaniline | Methyl 6-((4-methoxyphenyl)amino)imidazo[1,2-a]pyridine-2-carboxylate | 88-96 |
| 3 | Morpholine | Methyl 6-(morpholino)imidazo[1,2-a]pyridine-2-carboxylate | 90-98 |
| 4 | Benzylamine | Methyl 6-(benzylamino)imidazo[1,2-a]pyridine-2-carboxylate | 75-85 |
| 5 | N-Methylaniline | Methyl 6-(methyl(phenyl)amino)imidazo[1,2-a]pyridine-2-carboxylate | 80-90 |
Yields are based on isolated product after column chromatography and are representative. Actual yields may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Materials and Methods
-
Reagents: this compound, amines, palladium precursors (e.g., tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], palladium(II) acetate [Pd(OAc)₂]), phosphine ligands (e.g., Xantphos, (±)-BINAP, XPhos), and bases (e.g., cesium carbonate [Cs₂CO₃], potassium phosphate [K₃PO₄]) should be of high purity.
-
Solvents: Anhydrous solvents (dioxane, toluene) are required.
-
Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
General Procedure for the Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the corresponding amine (1.2 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.025 eq.) and the ligand (e.g., Xantphos, 0.06 eq.) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst premix to the Schlenk flask, followed by the addition of anhydrous solvent (e.g., dioxane, to a concentration of 0.1-0.2 M).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Strong bases are corrosive and should be handled with care.
-
Anhydrous solvents are flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols for the Synthesis of DYRK1A Inhibitors Using Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Its dysregulation has been implicated in several pathological conditions, most notably Down syndrome, Alzheimer's disease, and certain types of cancer.[2][3][4] This has rendered DYRK1A an attractive therapeutic target for the development of novel small molecule inhibitors. The imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the design of potent and selective DYRK1A inhibitors.[5][6] This document provides detailed application notes and proposed experimental protocols for the synthesis of novel DYRK1A inhibitors utilizing methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate as a key starting material.
DYRK1A Signaling Pathway
DYRK1A is a serine/threonine kinase that autophosphorylates a tyrosine residue in its activation loop, yet phosphorylates its substrates on serine and threonine residues.[2] It plays a significant role in various signaling cascades. The diagram below illustrates a simplified overview of the DYRK1A signaling pathway, highlighting its upstream regulation and key downstream substrates that mediate its cellular effects.
Synthetic Strategy and Experimental Workflow
The synthetic approach to generate a library of potential DYRK1A inhibitors from this compound leverages palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods offer a versatile and efficient means to introduce diverse chemical moieties at the C6 position of the imidazo[1,2-a]pyridine core, enabling the exploration of the structure-activity relationship (SAR). The subsequent hydrolysis of the methyl ester at the C2 position to the corresponding carboxylic acid can provide an additional point for diversification or for enhancing interactions with the target protein.
The general experimental workflow for the synthesis and evaluation of these inhibitors is depicted below.
Experimental Protocols
The following are proposed, generalized protocols for the synthesis of DYRK1A inhibitors. Researchers should adapt and optimize these conditions for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with a variety of aryl or heteroaryl boronic acids.
-
Reaction Setup:
-
To a dry round-bottom flask, add this compound (1.0 eq.).
-
Add the desired aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq.).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.).
-
Add a base, for example, Na₂CO₃ (2.0 eq.) or K₂CO₃ (2.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
-
Reaction Execution:
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of this compound with various amines.
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq.) to a dry reaction vessel.
-
Add the desired amine (1.2-1.5 eq.).
-
Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.) and a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 eq.).
-
Add a base such as Cs₂CO₃ (1.5-2.0 eq.) or NaOtBu (1.5-2.0 eq.).
-
Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
-
Reaction Execution:
-
Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the aminated product.
-
Protocol 3: Ester Hydrolysis
This protocol is for the optional conversion of the methyl ester to a carboxylic acid.
-
Reaction Setup:
-
Dissolve the methyl ester derivative in a suitable solvent mixture, such as THF/methanol/water.
-
Add an excess of a base, for example, lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq.).
-
-
Reaction Execution:
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with an organic solvent.
-
Data Presentation
The following table summarizes the inhibitory activities of several reported DYRK1A inhibitors based on the imidazo[1,2-a]pyridine and related scaffolds to provide a reference for the expected potency of newly synthesized compounds.
| Compound ID | Scaffold | R¹ | R² | DYRK1A IC₅₀ (µM) | Reference |
| 4c | Imidazo[1,2-a]pyridine | H | 2-hydroxy-5-(N-methylcarbamoyl)phenyl | 2.6 | [5][6] |
| Compound 1 | Imidazo[1,2-b]pyridazine | H | 4-pyridyl | 0.149 | [1] |
| Compound 17 | Imidazo[1,2-b]pyridazine | 3-(trifluoromethoxy)phenyl | 4-pyridyl | < 0.001 | [1] |
| Compound 29 | Imidazo[1,2-b]pyridazine | 3-(trifluoromethoxy)phenyl | 2-methyl-4-pyridyl | 0.028 | [1] |
| Harmine | β-carboline | - | - | 0.033 | [2] |
| Leucettine L41 | Imidazo[4,5-d]azepine | - | - | 0.0078 (Kd) | [2] |
Conclusion
The provided application notes and protocols offer a comprehensive guide for the synthesis and evaluation of novel DYRK1A inhibitors derived from this compound. The versatility of palladium-catalyzed cross-coupling reactions on this scaffold allows for the generation of diverse chemical libraries, which is essential for effective lead discovery and optimization in the pursuit of new therapeutics targeting DYRK1A. Careful execution of these synthetic protocols, coupled with rigorous biological evaluation, will be instrumental in advancing the development of potent and selective DYRK1A inhibitors.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its diverse biological activities. Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a key intermediate that allows for the introduction of various functional groups at the 6-position through modern cross-coupling reactions. This document provides detailed protocols and application notes for the functionalization of this versatile building block, focusing on widely used palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between the imidazo[1,2-a]pyridine core and various aryl or heteroaryl boronic acids or their esters.[1] This reaction is instrumental in the synthesis of biaryl structures, which are common in pharmacologically active compounds.
General Reaction Scheme:
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid (R-B(OH)2) | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | p-thiomethylphenylboronic acid | Pd(PPh3)4 (10) | - | K2CO3 (2) | Dioxane/EtOH | 150 (MW) | 20 | 87 | |
| 2 | p-thiomethylphenylboronic acid | Pd(OAc)2 (10) | PPh3 (20) | K2CO3 (2) | Dioxane/EtOH | 150 (MW) | 20 | 89 | |
| 3 | Phenylboronic acid | Pd(dppf)Cl2 (5) | - | K2CO3 (2) | 1,4-Dioxane/H2O | 100 | 300 | N/A | [2] |
| 4 | Various arylboronic acids | Pd(PPh3)4 (1) | - | Cs2CO3 (1) | DMF | 130 (MW) | 40 | Good |
Note: Yields are based on related 6-bromoimidazo[1,2-a]pyridine substrates and may require optimization for this compound.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh3)4, 0.1 mmol).
-
Solvent Addition: Add a mixture of dioxane and ethanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 20 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 6-position of the imidazo[1,2-a]pyridine core.[3][4] This reaction is highly valuable for accessing a wide range of amine derivatives with potential biological activities.
General Reaction Scheme:
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 6-position of the imidazo[1,2-a]pyridine ring and a terminal alkyne, providing access to alkynyl-substituted derivatives. [5]These products can serve as versatile intermediates for further transformations.
General Reaction Scheme:
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne (R-C≡CH) | Pd-Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl2(PPh3)2 (3) | CuI (5) | Et3N (2) | DMF | 100 | 3 | Good-Excellent |
| 2 | Propargyl alcohol | Pd(PPh3)4 (5) | CuI (10) | DIPA | THF | RT | 12 | Good |
| 3 | Trimethylsilylacetylene | Pd(OAc)2 (2) | CuI (4) | Et3N (2) | Acetonitrile | 80 (MW) | 0.2 | Excellent |
| 4 | Various terminal alkynes | Pd(CF3COO)2 (2.5) | CuI (5) | Et3N | DMF | 100 | 3 | 72-96 |
Note: Yields are based on related bromo-heterocyclic substrates and may require optimization.
Experimental Protocol: General Sonogashira Coupling [5]
-
Reaction Setup: In a Schlenk flask, dissolve this compound, the palladium catalyst (e.g., PdCl2(PPh3)2), and the copper(I) salt (e.g., CuI) in the chosen solvent (e.g., DMF).
-
Degassing: Degas the solution with a stream of argon for 15-20 minutes.
-
Reagent Addition: Add the base (e.g., triethylamine) and the terminal alkyne.
-
Reaction: Stir the reaction mixture at the appropriate temperature under an argon atmosphere until completion.
-
Work-up: Remove the solvent under reduced pressure and partition the residue between an organic solvent and water.
-
Purification: Separate the organic layer, dry, and concentrate. Purify the crude product by flash chromatography.
Workflow Diagram: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
Heck Reaction: C-C (Alkenyl) Bond Formation
The Heck reaction is a palladium-catalyzed method to form a carbon-carbon bond between the 6-position of the imidazo[1,2-a]pyridine and an alkene, leading to the synthesis of styrenyl and other vinyl-substituted derivatives. [6] General Reaction Scheme:
Data Presentation: Representative Conditions for Heck Reaction
| Entry | Alkene (R-CH=CH2) | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)2 (2) | P(o-tol)3 (4) | Et3N (1.5) | DMF | 100-120 | 12-24 | Good |
| 2 | n-Butyl acrylate | Pd(OAc)2 (2) | PPh3 (4) | Et3N (1.5) | NMP | 120-140 | 16-24 | Good |
| 3 | Various alkenes | Pd(OAc)2 (1) | - | DIPEA (2) | PCN (MW) | N/A | N/A | 63-65 |
Note: Yields are based on related bromo-heterocyclic substrates and may require optimization.
Experimental Protocol: General Heck Reaction [7]
-
Reaction Setup: In a sealable reaction tube, place this compound, the palladium catalyst (e.g., Pd(OAc)2), and the phosphine ligand (if required).
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF), the alkene, and the base (e.g., triethylamine).
-
Reaction: Seal the tube and heat the reaction mixture with stirring for the required time at the specified temperature.
-
Work-up: After cooling, dilute the mixture with water and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Workflow Diagram: Heck Reaction
Caption: General workflow for the Heck reaction.
Conclusion: The protocols and data presented herein provide a comprehensive guide for the functionalization of this compound. These palladium-catalyzed cross-coupling reactions offer a powerful toolkit for the synthesis of a diverse range of derivatives. Researchers should note that the provided conditions are representative and may require optimization for specific substrates and desired outcomes to achieve optimal yields and purity. Standard analytical techniques such as NMR and mass spectrometry are essential for the characterization of the synthesized compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of the Imidazo[1,2-a]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its derivatives have demonstrated significant therapeutic potential, exhibiting activities such as anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties.[1][2][3][4] Marketed drugs like Zolpidem (insomnia), Alpidem (anxiolytic), and Minodronic acid (osteoporosis) feature this core structure, underscoring its importance in medicinal chemistry.[1][2][5][6]
The functionalization of the imidazo[1,2-a]pyridine ring system is a key strategy for modulating its pharmacological profile and developing novel drug candidates. The C-3 position is particularly nucleophilic and has been a primary target for derivatization through various synthetic methods, including C-H functionalization, multicomponent reactions (MCRs), and photocatalysis.[1][2][7] This document provides detailed protocols for key derivatization reactions, quantitative data summaries, and visual diagrams of experimental workflows.
Section 1: C-3 Functionalization via Multicomponent Reactions (MCRs)
Multicomponent reactions are powerful tools in drug discovery for rapidly generating libraries of complex molecules in a single synthetic step.[8] A notable example is the catalyst-free, three-component, decarboxylative reaction to functionalize the C-3 position of imidazo[1,2-a]pyridines.[1][8]
Application Note:
This approach offers an operationally simplistic and eco-friendly method to introduce diverse substituents at the C-3 position, which is crucial for the biological activity of many imidazo[1,2-a]pyridine-based drugs.[1][9] The reaction avoids the need for metal catalysts and harsh oxidants, which are often required in other functionalization strategies.[1][2] This method is particularly valuable for creating libraries for high-throughput screening in drug discovery programs.
Experimental Workflow:
Caption: Workflow for C-3 functionalization via a three-component reaction.
Detailed Protocol: Petasis-like Three-Component Reaction[1]
-
Reagents and Materials:
-
Imidazo[1,2-a]pyridine (1.0 mmol)
-
Glyoxylic acid (1.5 mmol)
-
Substituted boronic acid (1.5 mmol)
-
Potassium tert-butoxide (KOtBu) (1.0 mmol)
-
Acetonitrile (CH3CN) as solvent
-
-
Procedure:
-
To a reaction vessel, add the imidazo[1,2-a]pyridine, glyoxylic acid, and the respective boronic acid.
-
Add potassium tert-butoxide and acetonitrile.
-
Seal the vessel and heat the reaction mixture at 110 °C for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up.
-
Purify the crude product by silica gel column chromatography to obtain the desired C-3 functionalized imidazo[1,2-a]pyridine.
-
Quantitative Data Summary:
| Entry | Imidazo[1,2-a]pyridine | Boronic Acid (R) | Yield (%)[1] |
| 1 | 2-phenylimidazo[1,2-a]pyridine | 4-methoxyphenyl | 85 |
| 2 | 2-phenylimidazo[1,2-a]pyridine | 4-chlorophenyl | 65 |
| 3 | 2-phenylimidazo[1,2-a]pyridine | 3-thienyl | 72 |
| 4 | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | 4-methylphenyl | 80 |
| 5 | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | 4-bromophenyl | 68 |
Note: Yields are isolated yields. Reactions with electron-donating boronic acids generally provide better yields than those with electron-withdrawing groups.[1]
Section 2: C-3 Functionalization via Visible Light-Induced Reactions
Visible light photoredox catalysis has emerged as a green and sustainable method for C-H functionalization, offering mild reaction conditions and high selectivity.[2][7] This approach can be used for various transformations on the imidazo[1,2-a]pyridine core, such as sulfonylation, phosphorylation, and perfluoroalkylation.[2]
Application Note:
Visible light-induced reactions provide a powerful and environmentally friendly alternative to traditional methods that often require harsh conditions or expensive metal catalysts.[2] The ability to use light as a traceless reagent allows for the formation of radical intermediates under mild conditions, enabling a wide range of functionalizations at the C-3 position. These methods are highly valuable for synthesizing derivatives with applications in materials science and medicinal chemistry.[2]
Reaction Scheme: C-3 Perfluoroalkylation
Caption: Visible light-induced C-3 perfluoroalkylation of imidazo[1,2-a]pyridine.
Detailed Protocol: Visible Light-Induced Perfluoroalkylation[2]
-
Reagents and Materials:
-
Imidazo[1,2-a]pyridine derivative
-
Perfluoroalkyl iodide (e.g., CF3I, C4F9I)
-
Solvent (e.g., CH3CN or DMSO)
-
Visible light source (e.g., Blue LED)
-
-
Procedure:
-
In a reaction tube, dissolve the imidazo[1,2-a]pyridine derivative and the perfluoroalkyl iodide in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Seal the tube and place it in front of a visible light source (e.g., a blue LED lamp).
-
Irradiate the mixture at room temperature for the specified reaction time (typically several hours).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-perfluoroalkylated product.
-
Quantitative Data Summary:
| Entry | Imidazo[1,2-a]pyridine Substituent | Perfluoroalkyl Iodide | Yield (%)[2] |
| 1 | 2-phenyl | C4F9I | 85 |
| 2 | 2-(p-tolyl) | C4F9I | 82 |
| 3 | 2-(p-methoxyphenyl) | C4F9I | 78 |
| 4 | 2-phenyl | C6F13I | 91 |
| 5 | 2-phenyl-7-methyl | C8F17I | 88 |
Section 3: C-3 Functionalization via Copper-Catalyzed Decarboxylative Coupling
Transition metal catalysis, particularly with copper, offers efficient pathways for C-C bond formation.[9] A copper-catalyzed aerobic oxidative decarboxylative process allows for the coupling of imidazo[1,2-a]pyridines with 3-indoleacetic acids, yielding medicinally relevant 3-(1H-indol-3-ylmethyl)-imidazo[1,2-a]pyridines.[9]
Application Note:
This protocol is significant as it combines two privileged heterocyclic scaffolds, imidazo[1,2-a]pyridine and indole, to generate hybrid molecules with potential antiproliferative activity against cancer cell lines.[9] The use of an inexpensive copper catalyst and oxygen as a green oxidant makes this method attractive for medicinal chemistry applications.[9]
Experimental Workflow:
Caption: Workflow for copper-catalyzed C-3 functionalization with 3-indoleacetic acids.
Detailed Protocol: Copper-Catalyzed Coupling with 3-Indoleacetic Acids[9]
-
Reagents and Materials:
-
2-phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
3-indoleacetic acid (1.2 equiv)
-
CuBr2 (10 mol %)
-
Dimethylformamide (DMF) as solvent
-
Oxygen (O2) atmosphere
-
-
Procedure:
-
To a reaction tube, add 2-phenylimidazo[1,2-a]pyridine, 3-indoleacetic acid, and CuBr2.
-
Add DMF as the solvent.
-
Flush the tube with oxygen and maintain an O2 atmosphere (e.g., using a balloon).
-
Heat the reaction mixture at 115 °C for 8 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the residue using silica gel column chromatography to obtain the desired 3-(1H-indol-3-ylmethyl)-imidazo[1,2-a]pyridine product.
-
Quantitative Data Summary:
| Entry | Imidazo[1,2-a]pyridine (R1) | 3-Indoleacetic Acid (R2) | Yield (%)[9] |
| 1 | Phenyl | H | 75 |
| 2 | p-Tolyl | H | 72 |
| 3 | p-Fluorophenyl | H | 68 |
| 4 | Phenyl | 5-Methoxy | 78 |
| 5 | Phenyl | 5-Bromo | 65 |
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a key heterocyclic scaffold in medicinal chemistry, recognized for its versatile role in the development of novel therapeutic agents. The imidazo[1,2-a]pyridine core is a privileged structure, appearing in several clinically used drugs. The presence of a bromine atom at the 6-position and a methyl carboxylate group at the 2-position provides strategic points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides an overview of its applications, particularly in oncology, along with detailed protocols for its synthesis and biological evaluation.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a foundational building block for the synthesis of potent enzyme inhibitors and receptor modulators. Notably, derivatives of this scaffold have shown significant promise as:
-
PI3K Inhibitors: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. Numerous derivatives incorporating the 6-bromoimidazo[1,2-a]pyridine moiety have been synthesized and evaluated as inhibitors of PI3K isoforms, particularly PI3Kα.[1][2]
-
Anticancer Agents: Beyond PI3K inhibition, this scaffold has been utilized to develop compounds with broad anticancer activity. These derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, including those of breast, lung, and cervical cancers.[3][4][5]
-
Antitubercular Agents: The imidazo[1,2-a]pyridine core has also been explored for the development of novel treatments for tuberculosis.[6]
-
Other Therapeutic Areas: Research has also extended into its potential as an inhibitor of other kinases and enzymes, suggesting a broader therapeutic potential.
Data Presentation
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6d | A549 (Lung) | 2.74 | (ResearchGate) |
| Compound 6l | A549 (Lung) | 0.099 (EGFR-TK) | (ResearchGate) |
| Compound HB9 | A549 (Lung) | 50.56 | (Chemical Methodologies) |
| Compound HB10 | HepG2 (Liver) | 51.52 | (Chemical Methodologies) |
| IP-5 | HCC1937 (Breast) | 45 | [3] |
| IP-6 | HCC1937 (Breast) | 47.7 | [3] |
| IP-7 | HCC1937 (Breast) | 79.6 | [3] |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | [4] |
| Compound 6 | WM115 (Melanoma) | 9.7 - 44.6 | [4] |
| Compound 6 | HeLa (Cervical) | 9.7 - 44.6 | [4] |
Table 2: PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | PI3Kα IC50 (nM) | Reference |
| Compound 35 | 150 | [2] |
| Compound 13k | 1.94 | (PMC) |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound, which typically involves a cyclization reaction.
Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or methanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents).[7]
-
Add a base, for instance, sodium bicarbonate (1.2 equivalents), to the mixture.[7]
-
Stir the reaction mixture at a temperature between 25-50 °C for 2-24 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude 6-bromoimidazo[1,2-a]pyridine, which can be purified by recrystallization.[7]
Step 2: Carboxylation at the 2-position
A subsequent reaction is required to introduce the methyl carboxylate group. While a direct one-step synthesis from 2-amino-5-bromopyridine and a pyruvate derivative is possible, a common alternative is the functionalization of the pre-formed imidazo[1,2-a]pyridine ring. A specific protocol for the direct synthesis of the title compound would involve reacting 2-amino-5-bromopyridine with methyl bromopyruvate.
-
In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent like ethanol.
-
Add sodium bicarbonate (1.5 equivalents) and methyl bromopyruvate (1.5 equivalents).
-
Reflux the mixture at 80 °C and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Biological Assays
MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
PI3Kα Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme and Substrate Addition: Add the PI3Kα enzyme and its lipid substrate (e.g., PIP2).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity. The detection process typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence and calculate the percentage of inhibition relative to a control without the inhibitor to determine the IC50 value.
Mandatory Visualization
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the biological evaluation of this compound derivatives.
References
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
"application of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate in cancer research"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of this core have emerged as promising candidates in oncology, exhibiting potent anticancer effects across various cancer types, including breast, lung, melanoma, and cervical cancers.[1][2] Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate serves as a key intermediate in the synthesis of more complex and biologically active derivatives. Its chemical structure allows for facile modification at several positions, making it an ideal starting point for the development of novel anticancer agents.
The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to inhibit critical cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1] Notably, these compounds have been shown to target key enzymes such as phosphoinositide 3-kinases (PI3Ks), protein kinase B (Akt), mammalian target of rapamycin (mTOR), and receptor tyrosine kinases like c-Met and VEGFR-2.[1][2][3][4] Furthermore, some derivatives have been found to interfere with microtubule polymerization, a validated target for cancer chemotherapy.[5][6] This document provides a detailed overview of the application of this compound and its derivatives in cancer research, including experimental protocols and quantitative data.
Applications in Cancer Research
Derivatives of this compound have been investigated for their therapeutic potential in a variety of cancer models. The primary application lies in the discovery and development of novel small molecule inhibitors targeting key oncogenic pathways.
Key Therapeutic Targets:
-
PI3K/Akt/mTOR Pathway: This is one of the most frequently dysregulated pathways in human cancers. Several imidazo[1,2-a]pyridine derivatives have been synthesized and shown to be potent inhibitors of PI3Kα, leading to cell cycle arrest and apoptosis in cancer cells.[2][7]
-
Receptor Tyrosine Kinases (RTKs): Overactivation of RTKs such as c-Met and VEGFR-2 is a hallmark of many cancers, promoting tumor growth, angiogenesis, and metastasis. Specific derivatives have demonstrated significant inhibitory activity against these kinases.[3][4]
-
Tubulin Polymerization: The mitotic spindle, composed of microtubules, is a critical target for anticancer drugs. Certain imidazo[1,2-a]pyridine-oxadiazole hybrids have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[5]
-
KRAS G12C: Covalent inhibitors targeting the KRAS G12C mutation have shown clinical promise. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop novel covalent inhibitors for this challenging target.[8]
Data Summary
The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives.
Table 1: In Vitro Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8e | MCF-7 | Breast Cancer | 0.22 (48h), 0.11 (72h) | [3] |
| 8n | MCF-7 | Breast Cancer | 1.88 (48h), 0.80 (72h) | [3] |
| 13k | HCC827 | Non-Small Cell Lung Cancer | 0.09 | [7] |
| 13k | A549 | Non-Small Cell Lung Cancer | 0.21 | [7] |
| 13k | SH-SY5Y | Neuroblastoma | 0.43 | [7] |
| 13k | HEL | Erythroid Leukemia | 0.35 | [7] |
| 13k | MCF-7 | Breast Cancer | 0.27 | [7] |
| Compound 6 | A375 | Melanoma | 9.7 (48h) | [2] |
| Compound 6 | WM115 | Melanoma | Not specified | [2] |
| Compound 6 | HeLa | Cervical Cancer | 44.6 (48h) | [2] |
| 22e | EBC-1 | Lung Cancer | 0.045 | [4] |
| 6d | A549 | Lung Cancer | 2.8 | [5] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [9][10][11] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [9][10][11] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives.
| Compound | Kinase Target | IC50 | Reference |
| 8b | VEGFR-2 | 5.0 ± 1.91 µM | [3] |
| 8e | VEGFR-2 | 3.93 ± 0.73 µM | [3] |
| 13k | PI3Kα | 1.94 nM | [7] |
| 22e | c-Met | 3.9 nM | [4] |
| 6d | Tubulin Polymerization | 3.45 ± 0.51 µM | [5] |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine with an α-haloketone. For the synthesis of this compound derivatives, a common starting material is 5-bromo-2-aminopyridine, which is reacted with a pyruvate derivative.
Protocol for the Synthesis of a Generic Imidazo[1,2-a]pyridine Derivative:
-
To a solution of the appropriately substituted 2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol (25 mL), add the desired α-halocarbonyl compound (1.1 mmol).
-
Add a base, such as sodium bicarbonate (2.0 mmol), to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of potential anticancer drugs.
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to different treatment groups: vehicle control, positive control (a known anticancer drug), and test compound at various doses.
-
Administer the treatments orally or intraperitoneally daily or on a specified schedule.
-
Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).[12]
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway Inhibition
A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.
Inhibition of PI3K by these compounds prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt. Downstream, the mTOR signaling cascade is also suppressed. The net effect is the induction of cell cycle arrest and apoptosis in cancer cells.[2][7]
Conclusion
This compound is a valuable building block for the synthesis of a diverse range of imidazo[1,2-a]pyridine derivatives with potent anticancer activities. These compounds have demonstrated efficacy in various cancer models by targeting key oncogenic pathways. The detailed protocols and data presented here provide a comprehensive resource for researchers in the field of cancer drug discovery and development, facilitating the further exploration and optimization of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Bromoimidazo[1,2-a]pyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of bromoimidazo[1,2-a]pyridines.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Question: My Suzuki coupling reaction with a bromoimidazo[1,2-a]pyridine substrate is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?
Answer:
Low or no yield in the Suzuki coupling of bromoimidazo[1,2-a]pyridines is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective. Key areas to investigate include the catalyst system, reaction conditions, and the integrity of your starting materials.
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) catalyst is the heart of the reaction. Its activity can be compromised by age or improper handling.[1]
-
Inappropriate Ligand: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[3]
-
Recommendation: For challenging couplings, especially with sterically hindered substrates, bulky and electron-rich ligands like SPhos or XPhos can be beneficial.[4] A screening of different ligands may be necessary to find the optimal one for your specific substrate.
-
-
Suboptimal Base and Solvent: The base is crucial for the transmetalation step, and the solvent affects the solubility of reagents and the stability of intermediates.[5][6]
-
Recommendation: Stronger bases like NaOH or Ba(OH)₂ in solvents such as DME or THF have been reported to give optimized yields for related iodoimidazo[1,2-a]pyridines.[2][5] For bromo derivatives, common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃.[7][8] A solvent screen including polar aprotic solvents like dioxane or DMF, often with a small amount of water, is advisable.[9][10]
-
-
Protodeboronation of Boronic Acid: The boronic acid can be unstable and undergo protodeboronation (cleavage of the C-B bond), especially at high temperatures or with certain bases.[9][11]
-
Reaction Temperature and Time: Insufficient temperature may lead to a sluggish reaction, while excessive heat can cause decomposition of the catalyst or starting materials.[13]
-
Recommendation: Most Suzuki couplings for these systems are run at elevated temperatures (80-120 °C).[8] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for the consumption of starting materials.[13] Microwave irradiation can be a powerful tool to shorten reaction times and improve yields.[14][15]
-
Issue 2: Presence of Significant Side Products
Question: My reaction is producing the desired product, but I'm observing significant amounts of side products, complicating purification. What are these impurities and how can I minimize them?
Answer:
The formation of side products is a frequent challenge in Suzuki coupling reactions. Identifying the nature of these impurities is the first step toward mitigating their formation.
Common Side Reactions & Mitigation Strategies:
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid.
-
Cause: This can be promoted by the presence of oxygen or if the transmetalation step is slow.[12]
-
Solution: Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) by properly degassing the solvent and reaction mixture.[4] Using a slight excess of the bromoimidazo[1,2-a]pyridine can sometimes reduce homocoupling of the more valuable boronic acid.
-
-
Dehalogenation of the Bromoimidazo[1,2-a]pyridine: The bromine atom is replaced by a hydrogen atom.
-
Cause: This can occur via a competing reaction pathway where a hydride species is generated and reductively eliminates with the aryl group.[9]
-
Solution: The choice of base and solvent can influence this side reaction. Avoid bases and solvents that can act as hydride sources. Ensure all reagents are pure and dry.
-
-
Protodeboronation: As mentioned previously, this leads to the formation of the arene corresponding to the boronic acid.
-
Solution: Use fresh boronic acid, milder bases, and the lowest effective temperature.[11]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of bromoimidazo[1,2-a]pyridines?
A1: There is no single "best" catalyst as the optimal choice depends on the specific substrates. However, Pd(PPh₃)₄ is a commonly used and often effective catalyst for these systems.[2] For more challenging or sterically hindered couplings, catalyst systems composed of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) can provide superior results.[16] A catalyst screen is often a worthwhile investment of time.
Q2: How critical is it to exclude oxygen and water from the reaction?
A2: It is highly critical. Oxygen can lead to the oxidation of the phosphine ligands and the formation of palladium black, deactivating the catalyst.[12] It can also promote the unwanted homocoupling of the boronic acid. While many Suzuki protocols use aqueous solvent mixtures, the reaction should be thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions.[4]
Q3: Can I use microwave heating for this reaction?
A3: Yes, microwave-assisted Suzuki coupling can be highly advantageous. It often leads to dramatically reduced reaction times (minutes instead of hours) and can improve yields, sometimes with lower catalyst loading.[14][15] This is particularly useful for high-throughput synthesis in a drug discovery setting.
Q4: My bromoimidazo[1,2-a]pyridine is poorly soluble. What can I do?
A4: Poor solubility can hinder the reaction rate. Experiment with different solvent systems. Polar aprotic solvents like DMF, DMAc, or NMP can be effective for dissolving poorly soluble substrates.[1] A mixture of solvents, such as dioxane/water or toluene/water, is also commonly used.[9][13] The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be beneficial, especially in biphasic systems.[14]
Q5: How do I purify my final product?
A5: Purification is typically achieved by flash column chromatography on silica gel.[17] The choice of eluent will depend on the polarity of your product. Common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol. If your product is basic due to the pyridine nitrogen, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent tailing on the silica gel column. After purification, it's good practice to characterize the product thoroughly using techniques like NMR and mass spectrometry.
Data Presentation
Table 1: Screening of Palladium Catalysts and Bases for Suzuki Coupling of a Model Bromo-heterocycle
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 71 |
| 2 | Pd₂(dba)₃ (2.5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | <5 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene | 100 | 85 |
| 4 | Pd(OAc)₂ (3) | PPh₃ (6) | Cs₂CO₃ | DMF | 110 | 78 |
| 5 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME | 85 | 82 |
Note: Data is illustrative and compiled from typical conditions reported for similar heterocyclic systems.[7][9][18][19] Yields are highly substrate-dependent and optimization is recommended.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol is a starting point and may require optimization for specific substrates.[14]
-
Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the bromoimidazo[1,2-a]pyridine (1.0 equiv), the arylboronic acid (1.3 equiv), sodium carbonate (Na₂CO₃, 5.0 equiv), and tetrabutylammonium bromide (TBAB, 1.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add degassed water as the solvent.
-
Inert Atmosphere: Seal the vial and thoroughly purge with argon or nitrogen.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 105 °C) for a specified time (e.g., 20-60 minutes). The power can be initially set to around 300 W and adjusted to maintain the target temperature.[14]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination with Substituted Imidazopyridines
Welcome to the technical support hub for researchers, scientists, and drug development professionals leveraging the power of substituted imidazopyridines in Buchwald-Hartwig amination reactions. This resource provides in-depth troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and achieve optimal results in your C-N cross-coupling endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Buchwald-Hartwig amination when using substituted imidazopyridine-based ligands.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Catalyst Inhibition/Poisoning: The nitrogen atom(s) within the imidazopyridine ligand backbone can, in some cases, compete with the desired amine for coordination to the palladium center, leading to catalyst deactivation.[1] 2. Inactive Precatalyst: The chosen palladium precatalyst may not be efficiently reduced to the active Pd(0) species under the reaction conditions. 3. Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of inactive palladium species. | 1. Screen Different Ligand Substitutions: The steric and electronic properties of the substituents on the imidazopyridine core are critical. Electron-donating groups on the imidazopyridine backbone can increase the electron density on the phosphorus atom, which can be beneficial. Experiment with ligands featuring bulkier substituents near the coordinating nitrogen to disfavor competitive binding. 2. Choice of Palladium Source: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote reduction. Consider switching to a precatalyst like a G3 or G4 palladacycle, which can form the active Pd(0) species more readily.[2] 3. Optimize Ligand:Pd Ratio: A ligand-to-palladium ratio of 1:1 to 2:1 is a common starting point. A slight excess of the ligand can sometimes be beneficial. |
| Reaction Stalls After Initial Conversion | 1. Catalyst Decomposition: The catalytic species may not be stable over the course of the reaction, especially at elevated temperatures. This can sometimes be observed by the formation of palladium black.[1] 2. Product Inhibition: The N-arylated product, which may also be a nitrogen-containing heterocycle, could coordinate to the palladium and inhibit further catalytic turnover. | 1. Lower Reaction Temperature: Reduce the temperature to 80-100 °C and increase the reaction time.[1] 2. Use a More Robust Ligand: Imidazopyridine ligands with bulky phosphine substituents (e.g., di-tert-butylphosphino or dicyclohexylphosphino groups) can enhance catalyst stability.[3][4] |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Unfavorable Reductive Elimination: The rate of reductive elimination to form the C-N bond may be slow relative to competing pathways like β-hydride elimination from the amido-palladium intermediate. 2. Base-Promoted Side Reactions: The choice and strength of the base can influence side reactions. | 1. Ligand Tuning: The electronic properties of the imidazopyridine ligand can influence the rate of reductive elimination. Ligands that promote a more electron-rich palladium center can facilitate this step. 2. Base Screening: Screen different bases. While strong bases like NaOtBu are common, weaker bases such as K₃PO₄ or Cs₂CO₃ may be more suitable for sensitive substrates.[5] |
| Poor Reproducibility | 1. Sensitivity to Air and Moisture: Palladium catalysts and phosphine ligands are often sensitive to oxygen and water, which can lead to inconsistent results.[1] 2. Reagent Purity: Impurities in the starting materials, solvent, or base can have a detrimental effect on the reaction. | 1. Rigorous Inert Technique: Ensure all reaction vessels are oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. 2. Reagent Quality Control: Use freshly purchased and properly stored reagents. Purify starting materials if necessary. |
Frequently Asked Questions (FAQs)
Q1: Why should I consider using a substituted imidazopyridine ligand over more common Buchwald-Hartwig ligands like XPhos or RuPhos?
Substituted imidazopyridine ligands offer a unique electronic and steric profile. The presence of the imidazopyridine backbone can modulate the electron-donating properties of the phosphine, potentially influencing the rates of oxidative addition and reductive elimination.[3] This can be particularly advantageous for challenging substrates where standard ligands may underperform.
Q2: How do the substituents on the imidazopyridine ring affect the reaction?
Substituents on the imidazopyridine core can significantly impact ligand performance through steric and electronic effects. Electron-donating groups can increase the electron density at the palladium center, which can accelerate oxidative addition. Bulky substituents can promote the formation of the catalytically active monoligated palladium species and enhance catalyst stability.[6]
Q3: My reaction is sluggish with an aryl chloride. What adjustments should I make when using an imidazopyridine ligand?
Aryl chlorides are generally less reactive than aryl bromides or iodides. To improve reactivity, consider the following:
-
Use a more electron-rich ligand: An imidazopyridine ligand with electron-donating substituents may be beneficial.
-
Increase catalyst loading: A higher catalyst loading (e.g., 1-5 mol%) may be necessary.
-
Use a stronger base: A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) might be required.
-
Higher Temperature: Increasing the reaction temperature may be necessary, but monitor for catalyst decomposition.
Q4: Can the imidazopyridine nitrogen coordinate to the palladium and inhibit the reaction?
Yes, this is a potential issue, especially with imidazopyridine scaffolds that are not appropriately substituted.[1] Ligand design plays a crucial role in mitigating this. Imidazopyridine-based phosphine ligands are often designed with bulky groups on the phosphine and/or on the heterocyclic core to sterically disfavor unwanted coordination of the ring nitrogen to the palladium center during the catalytic cycle.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination using an Imidazopyridine-Based Phosphine Ligand (e.g., JagPhos II)
This protocol is adapted from documented procedures for the use of imidazopyridine monophosphine ligands in C-N cross-coupling.[3]
Reagents and Equipment:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%)
-
Imidazopyridine phosphine ligand (e.g., JagPhos II, 5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup (under inert atmosphere):
-
In a glovebox, add the aryl halide, amine, Pd(OAc)₂, imidazopyridine phosphine ligand, and NaOtBu to the reaction vial.
-
Add the magnetic stir bar and the anhydrous toluene.
-
-
Reaction:
-
Seal the vial tightly.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Quantitative Data: Ligand Screening for the Amination of 4-chlorotoluene with Aniline
The following table presents representative data for the screening of different imidazopyridine-based ligands in a model Buchwald-Hartwig amination reaction.
| Ligand | Phosphine Substituent | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| JagPhos II | P(t-Bu)₂ | Pd(OAc)₂ (2.5) | NaOtBu | Toluene | 100 | 18 | 95 |
| Ligand A | PPh₂ | Pd(OAc)₂ (2.5) | NaOtBu | Toluene | 100 | 18 | 65 |
| Ligand B | PCy₂ | Pd(OAc)₂ (2.5) | NaOtBu | Toluene | 100 | 18 | 88 |
This data is illustrative and based on trends observed for phosphine ligands in Buchwald-Hartwig amination.[3][7]
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for optimizing the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Low yields with this substrate are a common challenge, and this resource aims to provide systematic approaches to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low to no yield in the Suzuki reaction with this compound?
Low yields with this specific substrate can arise from several factors related to its inherent electronic and structural properties:
-
Catalyst Inhibition: The nitrogen atom in the imidazo[1,2-a]pyridine ring system can coordinate with the palladium catalyst, leading to catalyst deactivation or inhibition.[1][2]
-
Electron-Deficient Substrate: The imidazo[1,2-a]pyridine ring is an electron-deficient heteroaromatic system. This can make the oxidative addition step of the catalytic cycle, which is often rate-limiting, more challenging.[3][4]
-
Side Reactions: Competing side reactions such as protodeboronation of the boronic acid/ester and homocoupling of the coupling partners can consume the starting materials and reduce the yield of the desired product.[1]
Q2: What are the most common side products, and how can I minimize their formation?
The two most prevalent side reactions in Suzuki couplings are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid or ester, replacing it with a carbon-hydrogen bond. This side reaction can be minimized by:
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Optimizing the catalyst and ligand system can often suppress homocoupling.[1]
Q3: My palladium catalyst turns black during the reaction. What does this indicate and how can I prevent it?
The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can be caused by:
-
Insufficient Ligand: The ligand is crucial for stabilizing the Pd(0) intermediate in the catalytic cycle.
-
High Temperatures: Excessive heat can lead to catalyst degradation.
-
Impurities: Impurities in the starting materials or solvents can also contribute to catalyst decomposition.
To prevent this, you can try:
-
Increasing the ligand-to-palladium ratio.
-
Using more robust and sterically hindered ligands, such as Buchwald-type ligands.[1]
-
Lowering the reaction temperature.
-
Ensuring the purity of all reagents and using anhydrous, degassed solvents.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting low yields in the Suzuki coupling of this compound.
Problem: Low Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following optimization strategies:
1. Catalyst and Ligand Selection:
The choice of the palladium source and, more critically, the ligand is paramount for activating the C-Br bond of the electron-deficient imidazopyridine ring.
-
Recommendation: Employ sterically hindered and electron-rich phosphine ligands. These ligands are known to facilitate the oxidative addition step with challenging aryl halides.[1][2]
| Catalyst/Ligand System | Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos, RuPhos) | Buchwald ligands are bulky and electron-rich, which promotes the rate-determining oxidative addition step and stabilizes the active catalyst.[1][2] |
| Pre-formed catalysts (e.g., SPhos-Pd-G3, XPhos-Pd-G3) | These are often more stable and efficient, providing more reproducible results. |
| Pd(dppf)Cl₂ | A reliable catalyst for many Suzuki couplings, though it may be less effective for highly challenging substrates compared to Buchwald systems.[5] |
2. Base and Solvent Optimization:
The base and solvent play a crucial role in the transmetalation step and the overall stability of the catalytic system.
| Base | Solvent System | Rationale |
| K₃PO₄ or Cs₂CO₃ | These strong inorganic bases are often effective in promoting the transmetalation step.[6] | 1,4-Dioxane/H₂O or THF/H₂O (e.g., 4:1 or 5:1) |
| K₂CO₃ | A milder base that can be effective and is worth screening.[7] | DMF or Toluene |
3. Reaction Temperature:
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and increase it if the reaction is sluggish. However, be mindful that higher temperatures can lead to catalyst decomposition and increased side reactions.[1] Microwave irradiation can also be a valuable tool for accelerating the reaction and improving yields, often at lower overall temperatures and shorter reaction times.[5][8]
Problem: Multiple Products and Low Selectivity
If you are observing the formation of significant side products, the following steps can help improve the selectivity towards the desired product.
1. Stoichiometry of Reagents:
-
Recommendation: A slight excess of the boronic acid or ester (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to increased homocoupling.
2. Purity of Starting Materials:
-
Recommendation: Ensure the purity of your this compound and the boronic acid/ester. Impurities can interfere with the catalytic cycle.
3. Degassing Technique:
-
Recommendation: Thoroughly degas the reaction mixture to remove oxygen, which can contribute to both catalyst deactivation and side reactions. Common methods include bubbling an inert gas (argon or nitrogen) through the solvent or using the freeze-pump-thaw technique.[1][5]
Experimental Protocols
Below is a general starting protocol for the Suzuki coupling of this compound. This should be considered a starting point, and optimization will likely be necessary.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the degassed solvent.
-
Add the catalyst/ligand solution to the reaction vessel via syringe.
-
Add the remaining degassed solvent to the reaction vessel to achieve the desired concentration (typically 0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in this Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
References
Technical Support Center: Palladium-Catalyzed Amination of Bromo-heterocycles
Welcome to the technical support center for the palladium-catalyzed amination of bromo-heterocycles. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the palladium-catalyzed amination of bromo-heterocycles?
The primary side reactions include:
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom is one of the most prevalent side reactions.[1][2] This can occur through various mechanisms, including β-hydride elimination from a palladium-amido intermediate or other reductive pathways.[1][3]
-
Catalyst Poisoning: The nitrogen atom within the heterocycle can coordinate to the palladium center, inhibiting its catalytic activity. This is a particularly significant challenge for N-heterocycles like pyridines.[4][5][6]
-
Catalyst Decomposition: The active palladium catalyst can decompose and precipitate as palladium black, which is catalytically inactive. This is often indicated by the reaction mixture turning black.[4]
-
Homocoupling: Dimerization of the amine or the bromo-heterocycle can sometimes occur, though it is generally less common than hydrodehalogenation.
Q2: My amination reaction is giving a very low yield or has failed completely. What are the likely causes?
Low or no yield in Buchwald-Hartwig aminations of bromo-heterocycles can often be attributed to several factors:
-
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may be poisoned by the substrate or impurities.[4] Using reliable pre-catalysts is often better than generating the active species from sources like Pd(OAc)₂.[7][8]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly substrate-dependent. An incorrect combination can lead to catalyst decomposition or favor side reactions.[4]
-
Poor Reagent Quality: The purity of starting materials, solvents, and reagents is paramount. These reactions are sensitive to air and moisture, which can deactivate the catalyst.[4]
-
Substrate-Specific Issues: Some heterocycles are inherently difficult substrates due to their electronic properties or their ability to act as ligands for the palladium catalyst.[9][10]
Q3: How can I minimize the formation of the hydrodehalogenated side product?
Minimizing hydrodehalogenation, which often arises from β-hydride elimination, involves several strategies:
-
Ligand Selection: Employing sterically bulky, electron-rich phosphine ligands can promote the desired C-N reductive elimination over competing side reactions like β-hydride elimination.[2][3]
-
Reaction Conditions: Careful optimization of the base, solvent, and temperature can disfavor the pathways leading to hydrodehalogenation.
-
Catalyst System: In some cases, specialized catalyst systems, such as bimetallic palladium-copper (Pd-Cu) nanocatalysts, have been developed to suppress the hydrodehalogenation pathway.[11][12]
Q4: My reaction mixture turned black, and the reaction stalled. What happened and what should I do?
The formation of a fine black precipitate is indicative of "palladium black," which is metallic palladium that has precipitated out of the catalytic cycle, leading to catalyst decomposition.[4] This can be caused by:
-
High Temperatures: Prolonged heating at excessively high temperatures (e.g., >120 °C) can cause thermal decomposition.[4]
-
Inappropriate Ligand: The ligand may not be robust enough to stabilize the palladium species throughout the catalytic cycle.
-
Impurities: Oxygen or other impurities can lead to catalyst decomposition.
To resolve this, consider lowering the reaction temperature and increasing the reaction time, screening more robust ligands, or ensuring a strictly inert atmosphere and using purified reagents.[4]
Troubleshooting Guide
Problem 1: Low or No Conversion of Bromo-heterocycle Starting Material
| Possible Cause | Recommended Solution |
| Catalyst Poisoning by Heterocycle | The nitrogen atom of the heterocycle can bind to the palladium center, deactivating the catalyst.[4][5] Solution: Use sterically bulky ligands (e.g., XPhos, RuPhos, tBuBrettPhos) that shield the metal center and prevent coordination by the heterocycle.[4][9][10] |
| Inactive Catalyst | The Pd(0) active species is not being generated efficiently, or the chosen palladium source is unreliable (e.g., Pd(OAc)₂).[8] Solution: Use a well-defined Pd(II) pre-catalyst (e.g., G3 or G4 pre-catalysts) that reliably forms the active Pd(0) species under the reaction conditions.[7] |
| Suboptimal Ligand/Base/Solvent | The combination of ligand, base, and solvent is not suitable for the specific substrate.[4] Solution: Systematically screen reaction parameters. Common choices include ligands like XPhos, RuPhos, and Xantphos; bases like NaOtBu, K₃PO₄, and LHMDS; and solvents like toluene, 1,4-dioxane, or THF.[4][9] |
| Poor Reagent Purity or Setup | The reaction is highly sensitive to air and moisture. Impure reagents or a non-inert atmosphere can kill the catalyst.[4] Solution: Use flame-dried or oven-dried glassware. Ensure solvents are anhydrous and degassed. Handle all reagents under an inert atmosphere (Argon or Nitrogen).[13] |
Problem 2: Major Byproduct is the Hydrodehalogenated Heterocycle
| Possible Cause | Recommended Solution |
| β-Hydride Elimination | For primary and some secondary amines, the palladium-amido intermediate can undergo β-hydride elimination, leading to an imine and a palladium-hydride species, which then causes hydrodehalogenation.[1][2][3] Solution: Select ligands specifically designed to minimize this pathway, such as sterically demanding bidentate phosphines (e.g., JosiPhos) or bulky monodentate ligands (e.g., BippyPhos, BrettPhos).[2][3] |
| Base-Induced Reduction | Certain bases or additives might facilitate a reductive pathway. Solution: Screen alternative bases. For instance, if using a strong alkoxide base like NaOtBu, consider switching to a weaker carbonate or phosphate base (e.g., Cs₂CO₃, K₃PO₄), although this may require higher temperatures or longer reaction times. |
Data Presentation
Table 1: Conditions for Amination of Bromo-indoles
| Entry | Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 91 | [14] |
| 2 | Morpholine | [Pd(tBu-XPhos)G1] | KOH | H₂O/1,4-Dioxane | 65 | 16 | 85 | [14] |
| 3 | 4-Methoxyaniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 18 | 90 | [14] |
Table 2: Conditions for Amination of Bromo-pyridines
| Entry | Bromo-pyridine | Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 3-Bromo-2-methylpyridine | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 85 | [15] |
| 2 | 3-Bromo-2-methylpyridine | Benzylamine | Pd₂(dba)₃ / RuPhos | LHMDS | THF | 80 | 16 | 88 | [15] |
| 3 | 3-Chloropyridine | n-Octylamine | Pd(dba)₂ / CyPF-t-Bu | NaOtBu | Toluene | 80 | 10 | >98 | [6] |
Table 3: Conditions for Amination of Other Bromo-heterocycles
| Entry | Bromo-heterocycle | Amine | Pd Pre-catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Bromo-1H-imidazole | Aniline | P4 / tBuBrettPhos (L4) | LHMDS | THF | rt | 12 | 87 | [9][10] |
| 2 | 2-Bromo-1H-imidazole | n-Propylamine | P4 / tBuBrettPhos (L4) | LHMDS | THF | 80 | 12 | 81 | [9][10] |
| 3 | 3-Bromothiophene | Morpholine | Pd₂(dba)₃ / Ligand 3 | NaOtBu | Toluene | 100 | 1.5 | 96 | [16] |
| 4 | 5-Bromopyrimidine | 4-Chloroaniline | Pd₂(dba)₃ / Ligand 2 | K₃PO₄ | Toluene | 100 | 16 | 85 | [16] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Bromo-heterocycle
This protocol is a general guideline adapted from procedures for the amination of 5-bromoindole and 3-bromo-2-methylpyridine.[14][15] Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Materials:
-
Bromo-heterocycle (1.0 equiv)
-
Amine (1.2–2.0 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst like [Pd(tBu-XPhos)G1]) (1-5 mol% Pd)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, NaOtBu, LHMDS) (1.4–2.2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Schlenk tube or microwave vial with a magnetic stir bar
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the bromo-heterocycle, palladium source, phosphine ligand, and solid base.
-
Seal the vessel with a rubber septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) at least three times to ensure an inert atmosphere.[14]
-
-
Reagent Addition:
-
Under the inert atmosphere, add the anhydrous, degassed solvent via syringe.
-
If the amine is a liquid, add it via syringe. If it is a solid, it can be added with the other solid reagents in step 1.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.[14]
-
Heat the mixture to the desired temperature (typically 80–110 °C) using a preheated oil bath or heating mantle.[4]
-
Maintain the reaction at this temperature with vigorous stirring for the specified time (typically 12–24 hours).[4]
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[14]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of Celite or silica gel to remove the palladium residues.[4]
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[14]
-
Visualizations
Catalytic Cycle and Competing Side Reactions
// Main Cycle Nodes pd0 [label="L-Pd(0)\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="L-Pd(II)(ArX)(Amine)\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; amido_complex [label="L-Pd(II)(Ar)(Amide)\nAmido Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-Amine\n(Desired Product)", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reaction Nodes beta_hydride [label="β-Hydride\nElimination", shape=box, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"]; hydrodehalogenation [label="Ar-H\n(Hydrodehalogenation)", shape=oval, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; imine [label="Imine", shape=oval, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Cycle Edges pd0 -> oa_complex [label=" Oxidative Addition\n(Ar-Br, Amine)", color="#4285F4"]; oa_complex -> amido_complex [label=" Deprotonation\n(Base)", color="#4285F4"]; amido_complex -> product [label=" Reductive\n Elimination", color="#34A853", style=bold]; product -> pd0 [style=invis]; // for layout
// Invisible edge for cycle layout {rank=same; product; pd0} edge [constraint=false, style=dashed, arrowhead=none, color="#5F6368"]; amido_complex -> pd0 [label=" Catalyst\n Regeneration", color="#4285F4", style=solid, constraint=true, tailport=e, headport=s, arrowhead=normal];
// Side Reaction Edges amido_complex -> beta_hydride [label="Side Reaction", color="#EA4335", style=dashed]; beta_hydride -> hydrodehalogenation [color="#EA4335", style=dashed]; beta_hydride -> imine [color="#EA4335", style=dashed];
// Invisible edges for layout edge [style=invis]; oa_complex -> beta_hydride; }
Caption: Catalytic cycle of Buchwald-Hartwig amination and competing β-hydride elimination side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in palladium-catalyzed amination reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 12. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
"purification of crude Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate derivatives"
This guide provides troubleshooting advice and frequently asked questions for the purification of crude Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound derivatives?
A1: The two primary methods for purifying this class of compounds are flash column chromatography on silica gel and recrystallization.[1][2][3][4] The choice between them depends on the physical state of the crude product (e.g., oil or solid) and the nature of the impurities. Solvent washing or trituration can also be effective for removing non-polar impurities.
Q2: What are the typical impurities I might encounter?
A2: Impurities often include unreacted starting materials, such as the corresponding 2-amino-5-bromopyridine, and reagents like α-haloketones or their equivalents.[5][6] Side-products from incomplete cyclization or competing reactions can also be present. Additionally, highly colored, polar baseline impurities may form during the reaction.
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of a column chromatography separation and for assessing the purity of fractions.[1] Staining with potassium permanganate (KMnO4) or visualization under UV light (254 nm) are typically effective for this class of compounds.[1] For final purity assessment, 1H NMR spectroscopy is essential.[3]
Q4: My purified product is a persistent oil and won't solidify. What should I do?
A4: If the product is an oil, it may be due to residual solvent or the presence of impurities that inhibit crystallization. First, ensure all solvent is removed under a high vacuum. If it remains an oil, try trituration by stirring the oil with a non-polar solvent in which the product is poorly soluble (e.g., n-hexane, pentane, or diethyl ether). This can often induce precipitation or crystallization. If these methods fail, re-purification by column chromatography may be necessary.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification process.
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Recommended Solution |
| Product is strongly adsorbed to the silica gel. | Elute the column with a more polar solvent system (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). |
| The compound is unstable on silica gel. | Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel (pre-treated with triethylamine). Minimize the time the compound spends on the column by running it faster. |
| Sample was overloaded. | Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Improper solvent system selection. | Ensure the chosen eluent provides good separation on TLC with an Rf value for the product between 0.2 and 0.4. |
Issue 2: Poor Separation or Co-elution of Impurities
| Possible Cause | Recommended Solution |
| Inappropriate solvent system. | The eluent polarity is not optimal. Perform a thorough TLC solvent screen using different solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol, acetone/dichloromethane[2]) to find a system that maximizes the separation between your product and the impurities. |
| Column was poorly packed. | Air bubbles or channels in the silica bed lead to poor separation.[7] Ensure the column is packed uniformly as a slurry and is not allowed to run dry. |
| Streaking or "tailing" of the product spot. | This can be caused by overloading or secondary interactions with the silica. Try loading less sample. If the compound is basic, adding a small amount (0.1-1%) of triethylamine to the eluent can help. If it is acidic, adding acetic acid may improve the peak shape. |
Issue 3: Product Fails to Crystallize
| Possible Cause | Recommended Solution |
| Solution is supersaturated or cools too quickly. | Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Introduce a seed crystal from a previous successful batch if available. Allow the solution to cool more slowly. |
| Incorrect crystallization solvent. | The ideal solvent is one in which the compound is soluble when hot but poorly soluble when cold. Test various solvents on a small scale. Common systems for these derivatives include n-hexane/ethyl acetate[4] or ethanol/water mixtures.[8] |
| Presence of "oily" impurities. | If the product separates as an oil, allow the solution to stand, then decant the solvent. Try to redissolve the oil in a minimal amount of a different hot solvent and attempt crystallization again. A preliminary purification by chromatography may be required. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Select Solvent System: Based on TLC analysis, choose a solvent system (eluent) that gives an Rf value of ~0.3 for the target compound. A common starting point is a gradient of ethyl acetate in hexane.[1]
-
Pack the Column: Prepare a slurry of silica gel in the least polar solvent of your eluent system. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[7]
-
Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elute the Column: Begin eluting with the chosen solvent system, starting with a low polarity. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Choose a Solvent: Select a suitable solvent or solvent pair in which the compound has high solubility at high temperature and low solubility at room temperature or below. A mixture of n-hexane and ethyl acetate is often effective.[4]
-
Dissolve the Crude Product: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash and Dry: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under a vacuum.
Visualized Workflows
Caption: General purification workflow for imidazo[1,2-a]pyridine derivatives.
Caption: Troubleshooting logic for poor column chromatography separation.
References
- 1. rsc.org [rsc.org]
- 2. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Catalyst Efficiency for Bromoimidazo[1,2-a]pyridine Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic efficiency of Suzuki-Miyaura cross-coupling reactions for bromoimidazo[1,2-a]pyridines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki-Miyaura coupling reaction of bromoimidazo[1,2-a]pyridine resulting in a low yield?
Answer: Low yields in the Suzuki-Miyaura coupling of bromoimidazo[1,2-a]pyridines are a common challenge and can be attributed to several factors, primarily related to the electronic nature of the imidazo[1,2-a]pyridine ring system and the stability of the catalyst.
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species. This is a well-documented issue with nitrogen-containing heterocycles.
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or other sterically hindered ligands. These ligands can sterically shield the palladium center, preventing inhibitory coordination from the substrate or product.
-
-
Inefficient Oxidative Addition: The C-Br bond on the electron-rich imidazo[1,2-a]pyridine ring may exhibit reduced reactivity towards oxidative addition to the Pd(0) center compared to more electron-deficient aryl bromides.
-
Solution: The use of more electron-rich and bulky phosphine ligands can promote the oxidative addition step. Additionally, ensuring the palladium catalyst is in the active Pd(0) state is crucial. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction.
-
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can undergo a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.
-
Solution: To minimize protodeboronation, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. Running the reaction under anhydrous conditions with a non-aqueous base can also be beneficial.
-
-
Poor Solubility: The starting materials or catalyst may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and a sluggish reaction.
-
Solution: Screen different solvents or solvent mixtures. For instance, polar aprotic solvents like DMF or dioxane are often effective. The addition of a co-solvent like water can sometimes improve the solubility of the base and boronic acid, but care must be taken to avoid excessive protodeboronation.
-
Question 2: I am observing significant homocoupling of my boronic acid and/or debromination of the bromoimidazo[1,2-a]pyridine. How can I minimize these side reactions?
Answer: Homocoupling of the boronic acid and debromination of the aryl halide are common side reactions in Suzuki-Miyaura coupling.
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often promoted by the presence of oxygen.
-
Solution: It is critical to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintaining a positive pressure of an inert gas throughout the reaction is essential.
-
-
Debromination: The replacement of the bromine atom on the imidazo[1,2-a]pyridine with a hydrogen atom can occur through various pathways, including a competing reaction with trace amounts of water or other proton sources.
-
Solution: Ensure the use of anhydrous solvents and reagents. The choice of base can also influence debromination; sometimes, a weaker base or anhydrous conditions can mitigate this side reaction.
-
Question 3: My reaction appears to stall before completion, with starting materials remaining even after extended reaction times. What could be the cause?
Answer: Reaction stalling can be a sign of catalyst deactivation or instability under the reaction conditions.
-
Catalyst Decomposition: The palladium catalyst can decompose at elevated temperatures, especially over long reaction times, leading to the formation of inactive palladium black.
-
Solution: Consider lowering the reaction temperature and monitoring the reaction progress more frequently. The use of more robust ligands, such as the Buchwald biaryl phosphine ligands, can improve catalyst stability. Microwave-assisted heating can sometimes provide the necessary energy for the reaction to proceed to completion in a much shorter time, minimizing catalyst decomposition.
-
-
Insufficient Base: The base is crucial for the transmetalation step. If the base is not strong enough or is consumed during the reaction, the catalytic cycle can halt.
-
Solution: Ensure that a sufficient excess of a suitable base is used (typically 2-3 equivalents). Strong inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base should be optimized for the specific substrates and solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to use for the Suzuki-Miyaura coupling of bromoimidazo[1,2-a]pyridines?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, for challenging substrates like bromoimidazo[1,2-a]pyridines, catalyst systems employing bulky, electron-rich phosphine ligands are generally more effective. Pre-formed palladium(II) precatalysts complexed with these ligands (e.g., XPhos-Pd-G2) are often highly active and convenient to use. Traditional catalysts like Pd(PPh₃)₄ can also be effective, but may require more optimization of reaction conditions.
Q2: How important is the choice of base and solvent?
A2: The choice of base and solvent is critical for the success of the coupling reaction. The base is required to activate the boronic acid for transmetalation. Strong bases have been shown to lead to optimized yields and shorter reaction times in some cases.[1] The solvent must be able to dissolve the reactants and the catalyst, and its polarity can influence the reaction rate. Aprotic polar solvents like DME, THF, and DMF are often good choices.[1] Microwave irradiation in aqueous media has also been shown to be an efficient method.
Q3: Can I use microwave heating to improve my reaction?
A3: Yes, microwave-assisted synthesis can be highly effective for the Suzuki-Miyaura coupling of bromoimidazo[1,2-a]pyridines. Microwave heating can significantly shorten reaction times and often leads to higher yields by rapidly reaching the target temperature and minimizing thermal decomposition of the catalyst.
Q4: Are there any alternatives to palladium catalysts?
A4: While palladium catalysts are the most common and versatile for Suzuki-Miyaura coupling, research into alternative, more sustainable, and cost-effective catalysts is ongoing. For certain functionalizations of the imidazo[1,2-a]pyridine core, catalyst-free methods have also been developed, though these may not be applicable for direct C-C bond formation via cross-coupling with boronic acids.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 95 | Effective for electron-rich and -poor aryl bromides. |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2) | Dioxane | 100 | 12 | 92 | Good for sterically hindered substrates. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME | 80 | 12 | 75 | A more traditional catalyst, may require optimization. |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 110 | 8 | 88 | Robust catalyst, often used for heteroaryl couplings. |
Note: Data is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific bromoimidazo[1,2-a]pyridine and boronic acid used.
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyridine with Phenylboronic Acid
Materials:
-
3-Bromo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-phenylimidazo[1,2-a]pyridine, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-diphenylimidazo[1,2-a]pyridine.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Dehalogenation Side Products in Imidazopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of dehalogenation side product formation during the synthesis of imidazopyridines. Our aim is to equip researchers with the knowledge to identify, minimize, and manage these undesired reactions, thereby improving reaction efficiency and simplifying purification processes.
Frequently Asked Questions (FAQs)
Q1: What are dehalogenation side products in the context of imidazopyridine synthesis?
A1: Dehalogenation is an undesired side reaction that occurs during cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) used to functionalize halo-imidazopyridines. In this reaction, the halogen atom (Cl, Br, I) on the imidazopyridine ring is replaced by a hydrogen atom, leading to the formation of an unintended, non-functionalized imidazopyridine byproduct. This consumes the starting material, reduces the yield of the desired product, and can complicate the purification process.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions for imidazopyridine synthesis?
A2: Several factors can contribute to the formation of dehalogenated side products:
-
Catalyst and Ligands: The choice of palladium catalyst and the associated phosphine ligands can significantly influence the reaction pathway. Highly active catalyst systems may sometimes favor the dehalogenation pathway. The electronic and steric properties of the ligand play a crucial role.
-
Base: The type and strength of the base are critical. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation.[1] The use of a strong base can, however, also be beneficial in some cases by accelerating the desired reaction.[2]
-
Solvent: The solvent can act as a hydride source, contributing to the dehalogenation process. Protic solvents are more likely to be problematic.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[3]
-
Nature of the Halogen: While not universally true for all substrates, in some heterocyclic systems, iodo-derivatives have shown a higher propensity for dehalogenation compared to bromo and chloro derivatives in Suzuki-Miyaura reactions.
Q3: How can I detect the presence of dehalogenated side products in my reaction mixture?
A3: Standard analytical techniques can be used to identify dehalogenated byproducts:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a less polar spot compared to the halogenated starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will show a peak with a molecular weight corresponding to the dehalogenated imidazopyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the crude reaction mixture will reveal new aromatic proton signals in the region where the halogen atom was previously located.
Troubleshooting Guide
This guide provides specific troubleshooting strategies to minimize the formation of dehalogenation side products during imidazopyridine synthesis.
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of dehalogenated byproduct observed by LC-MS or NMR. | Choice of Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) may be promoting the formation of palladium-hydride species that lead to hydrodehalogenation. | Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] In some specific Suzuki coupling reactions for imidazopyridines, a strong base like CsF has been shown to reduce dehalogenation by accelerating the transmetallation step.[2] |
| Catalyst System: The palladium catalyst or ligand may be too active or prone to side reactions. | Screen different palladium catalysts and ligands. For Suzuki-Miyaura reactions, catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine ligand can be effective. For Buchwald-Hartwig aminations, consider using ligands like X-Phos or BINAP.[3] | |
| Reaction Temperature/Time: Elevated temperatures and long reaction times can favor dehalogenation. | Optimize the reaction temperature and time. Run the reaction at the lowest temperature that allows for a reasonable conversion rate and monitor the progress by TLC or LC-MS to avoid unnecessarily long reaction times.[3] | |
| Solvent: The solvent may be acting as a hydride source. | Use anhydrous aprotic solvents like dioxane, toluene, or THF. Avoid protic solvents if dehalogenation is a significant issue. | |
| Nature of the Halogen: Iodo-substituted imidazopyridines might be more susceptible to dehalogenation in certain cases. | If feasible for your synthetic route, consider using the corresponding bromo- or chloro-imidazopyridine, as they can be less prone to dehalogenation in some cross-coupling reactions. | |
| Inconsistent results and varying amounts of dehalogenation. | Atmosphere Control: Presence of oxygen or moisture can affect the catalyst's stability and performance. | Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents and reagents. |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 6-Halogeno-Imidazo[1,2-a]pyridines
This protocol is adapted from a procedure for the synthesis of 6-(hetero)arylimidazo[1,2-a]pyridines and has been shown to be effective.
-
Reagents:
-
6-Halogeno-imidazo[1,2-a]pyridine (1.0 equiv)
-
(Hetero)aryl boronic acid (1.2 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (0.1 equiv) or Pd(OAc)₂ (0.1 equiv) with PPh₃ (0.2 equiv)
-
Base: Aqueous Na₂CO₃ solution (2M)
-
Solvent: 1,4-Dioxane
-
-
Procedure:
-
To a microwave vial, add the 6-halogeno-imidazo[1,2-a]pyridine, (hetero)aryl boronic acid, and the palladium catalyst.
-
Add the 1,4-dioxane followed by the aqueous Na₂CO₃ solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 20 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Note: For 6-chloroimidazo[1,2-a]pyridines, Pd(PPh₃)₄ was found to be a more effective catalyst.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key factors influencing the competition between the desired cross-coupling reaction and the undesired dehalogenation side reaction in the synthesis of functionalized imidazopyridines.
Caption: Troubleshooting workflow for minimizing dehalogenation.
This guide is intended to be a starting point for addressing dehalogenation side products in imidazopyridine synthesis. Successful optimization will often require systematic screening of the reaction parameters outlined above.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Managing Sensitive Imidazopyridine Substrates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of sensitive imidazopyridine substrates.
Frequently Asked Questions (FAQs)
Q1: What makes imidazopyridine substrates "sensitive"?
Imidazopyridine scaffolds are found in a wide range of biologically active molecules and pharmaceuticals.[1][2][3] Their sensitivity often arises from the electron-rich nature of the heterocyclic system, making it susceptible to undesired side reactions. Functional groups on the pyridine or imidazole ring can be prone to degradation under harsh conditions, such as strongly acidic or basic media, high temperatures, or aggressive oxidizing or reducing agents.[4]
Q2: What are the most common synthetic strategies for creating imidazopyridines?
Common strategies include condensation reactions, multicomponent reactions (MCRs), oxidative coupling, and tandem reactions.[1][2][3] Key methods involve the reaction of 2-aminopyridines with α-haloketones (Tschitschibabin reaction), or MCRs that combine a 2-aminopyridine, an aldehyde, and an isocyanide or alkyne.[1][2][5] Transition-metal catalysis, particularly with copper and palladium, plays a significant role in modern synthetic routes.[6][7]
Q3: How do I choose the right catalyst for my reaction?
Catalyst selection is critical and depends heavily on the specific transformation.
-
Copper catalysts (e.g., CuI, CuSO₄, Cu(OAc)₂) are widely used for aerobic oxidative cyclizations and multicomponent reactions, often providing an efficient and economical option.[6][7][8][9]
-
Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) are essential for cross-coupling reactions like Suzuki and Heck, which are used to functionalize the imidazopyridine core.[4][6][10][11]
-
Other metals like iron, rhodium, and scandium have also been employed for specific transformations, sometimes offering unique reactivity or selectivity.[6][12]
-
Metal-free conditions using catalysts like iodine or operating under photocatalytic conditions with organic dyes (e.g., eosin Y, rose bengal) are emerging as greener alternatives.[7][13]
Q4: What role does the solvent play in managing reaction sensitivity?
The choice of solvent is crucial for reaction success. Polar aprotic solvents like DMF, DMSO, and acetonitrile are common.[6][13] However, for sensitive substrates, less harsh "green" solvents like water (often with surfactants) or solvent-free conditions can be highly effective at preventing degradation and improving yields.[5][8][9][14] In some cases, a specific solvent system, like a DCM/MeOH mixture, is optimal for a particular reaction mechanism.[12]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. What should I check first?
A: Start by verifying the integrity of your starting materials and reagents. If the issue persists, systematically evaluate the reaction parameters.
Potential Causes & Solutions
-
Poor Substrate Reactivity: Electron-withdrawing groups on the 2-aminopyridine ring can significantly slow down the reaction compared to electron-donating or neutral analogues.[14]
-
Catalyst Inactivity: The chosen catalyst may be suboptimal or may have degraded.
-
Solution: Screen a panel of catalysts. For C-N coupling reactions, the choice of both the palladium precatalyst and the ligand (e.g., BrettPhos) can be critical.[4] For copper-catalyzed reactions, ensure the correct oxidation state is accessible; sometimes an in-situ generated Cu(I)/Cu(II) system is most effective.[8][9]
-
-
Incorrect Solvent or Temperature: The reaction may have a narrow optimal temperature and solvent window. High temperatures can lead to decomposition, while low temperatures may not provide sufficient energy for activation.[6][15]
-
Atmosphere Sensitivity: Some reactions, particularly those involving transition metal catalysts, are sensitive to oxygen or moisture.
Troubleshooting Workflow: Low Yield
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-up Synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, focusing on a plausible synthetic route involving the condensation of 2-amino-5-bromopyridine with a methyl 2-oxo-3-halopropanoate.
| Issue | Potential Cause | Recommended Action |
| Low Reaction Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor reaction progress by TLC or HPLC. Gradually increase reaction time and/or temperature, but be cautious of potential side product formation at elevated temperatures. |
| Poor quality of starting materials, particularly the 2-amino-5-bromopyridine, which may contain impurities like 2-amino-3,5-dibromopyridine.[1][2] | Characterize starting materials thoroughly before use. Purify 2-amino-5-bromopyridine by recrystallization if necessary. | |
| Suboptimal solvent choice. The polarity and boiling point of the solvent can significantly impact reaction rate and solubility of intermediates. | Screen different solvents such as ethanol, DMF, or acetonitrile. For Groebke-Blackburn-Bienaymé (GBB) type reactions, alcohols like methanol or ethanol can act as co-catalysts.[3] | |
| Inefficient mixing in a larger reactor, leading to localized concentration gradients and temperature differences. | Ensure adequate agitation. The type of impeller and stirring speed should be optimized for the reactor geometry and reaction mixture viscosity. | |
| Impurity Formation | Formation of regioisomers or over-alkylation products. | Control the stoichiometry of reactants carefully. A slow, controlled addition of the alkylating agent (methyl 2-oxo-3-halopropanoate) can minimize side reactions. |
| Presence of 2-amino-3,5-dibromopyridine in the starting material can lead to the corresponding dibrominated imidazopyridine impurity.[1][2] | Use highly pure 2-amino-5-bromopyridine. Develop an analytical method (e.g., HPLC) to detect and quantify this impurity in both the starting material and the final product. | |
| Decomposition of starting materials or product at elevated temperatures. | Perform thermal stability studies (e.g., DSC) on the reaction mixture to identify the maximum safe operating temperature.[4] | |
| Difficult Purification | Product co-crystallizes with impurities. | Screen various recrystallization solvents and solvent mixtures. A patent for the synthesis of 6-bromoimidazo[1,2-a]pyridine suggests a mixture of ethyl acetate and n-hexane for crystallization.[5] |
| Oily product that is difficult to handle and purify by crystallization. | Consider converting the product to a salt (e.g., hydrochloride or sulfate) to induce crystallization and improve handling. This can also aid in removing certain impurities. | |
| Product is difficult to isolate from the reaction mixture. | Optimize the work-up procedure. This may include pH adjustment, extraction with appropriate solvents, and washing steps to remove unreacted starting materials and byproducts. | |
| Exothermic Reaction/Runaway | The condensation reaction to form the imidazo[1,2-a]pyridine ring is often exothermic.[4] | Implement strict temperature control. Use a reactor with adequate cooling capacity. For large-scale reactions, consider semi-batch addition of one of the reactants to control the rate of heat generation.[4] |
| Inadequate heat removal as the scale increases, due to the decrease in the surface area to volume ratio. | Model the heat flow of the reaction at laboratory scale to predict the thermal behavior at larger scales. Ensure the plant-scale reactor's cooling system is sufficient. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct method is the reaction of 2-amino-5-bromopyridine with a suitable three-carbon building block, such as methyl 3-bromo-2-oxopropanoate, in a suitable solvent like ethanol.[6] The reaction typically proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation to form the fused imidazole ring.
Q2: What are the critical quality attributes of the starting material, 2-amino-5-bromopyridine?
The purity of 2-amino-5-bromopyridine is crucial. A common impurity is 2-amino-3,5-dibromopyridine, which can arise during the bromination of 2-aminopyridine.[1][2] This impurity can lead to the formation of a dibrominated byproduct that may be difficult to separate from the desired product. It is recommended to use 2-amino-5-bromopyridine with a purity of >98% and to have an analytical method in place to quantify the dibromo impurity.
Q3: How can I control the exotherm of the reaction during scale-up?
Managing the reaction exotherm is a critical safety consideration for scale-up.[4] Key strategies include:
-
Controlled Addition: Add one of the reactants (e.g., methyl 3-bromo-2-oxopropanoate) slowly to the reaction mixture to control the rate of heat generation.
-
Adequate Cooling: Ensure the reactor has a sufficiently powerful cooling system to remove the heat generated by the reaction.
-
Solvent Choice: A higher boiling point solvent can provide a larger temperature window for the reaction, but care must be taken not to reach temperatures that could lead to decomposition.
-
Thermal Hazard Assessment: Conduct studies like Differential Scanning Calorimetry (DSC) to understand the thermal profile of the reaction and identify any potential for thermal runaway.
Q4: What are the best practices for purifying this compound at a larger scale?
For large-scale purification, crystallization is generally the preferred method.
-
Solvent Screening: A systematic screening of solvents and solvent mixtures is recommended to find conditions that provide good yield and high purity. A mixture of ethyl acetate and a non-polar solvent like hexane or heptane is often a good starting point.[5]
-
Cooling Profile: The rate of cooling during crystallization can significantly impact crystal size and purity. A controlled, slow cooling profile is generally preferred.
-
Seeding: Using seed crystals of the pure product can help to control crystallization and ensure consistency between batches.
-
Filtration and Drying: The filtration and drying steps should be optimized to ensure efficient solvent removal without causing product degradation.
Q5: Can the Groebke-Blackburn-Bienaymé (GBB) reaction be used for this synthesis?
The GBB reaction is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines and related structures.[7][8][9][10] While a direct GBB reaction to form this compound is not the standard approach, a multi-step synthesis involving a GBB reaction to form a precursor which is then further modified could be a viable, albeit longer, route. The GBB reaction offers the advantage of building complexity in a single step from simple starting materials.
Experimental Protocols
While a specific, validated scale-up protocol for this compound is not publicly available, the following general laboratory-scale procedure for a similar compound can be adapted and optimized for scale-up.[6]
Synthesis of Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (as an analogous procedure)
A mixture of ethyl bromopyruvate (2.35 mmol), 5-bromo-2,3-diaminopyridine (2.35 mmol), and NaHCO₃ (2.35 mmol) in ethanol is stirred at reflux. The reaction progress is monitored by TLC. After completion, the solution is extracted with dichloromethane, and the organic layer is dried over anhydrous Na₂SO₄. Evaporation of the solvent followed by recrystallization from hexane affords the product.[6]
Note for Scale-up: Direct translation of this lab-scale procedure to a larger scale is not recommended without proper process safety and optimization studies. Key parameters to evaluate during scale-up include heat transfer, mixing efficiency, and the impact of longer reaction and processing times.
Visualizations
Synthesis Pathway
Caption: General synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common scale-up synthesis challenges.
References
- 1. heteroletters.org [heteroletters.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 6. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Imidazo[1,2-a]pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine products. The following sections address common issues encountered during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common general workup procedure for imidazo[1,2-a]pyridine synthesis?
A1: A common workup procedure involves quenching the reaction, followed by extraction and purification. After completion, the reaction mixture is often basified, for instance with a 10% aqueous NaOH solution, particularly if the reaction was conducted under acidic conditions.[1] The product is then typically extracted with an organic solvent like ethyl acetate or chloroform. The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude product, which is then purified.
Q2: What are the recommended purification techniques for imidazo[1,2-a]pyridine products?
A2: The most frequently cited method for purifying imidazo[1,2-a]pyridine derivatives is silica gel column chromatography.[2][3] The choice of eluent is crucial and often consists of a mixture of hexanes and ethyl acetate.[2][3] In some cases, if the product precipitates out of the reaction mixture upon basification or cooling, simple filtration can be an effective purification method to obtain the pure compound.[1][3]
Q3: Are there any "green" or environmentally friendly workup and purification methods?
A3: Yes, there are efforts to develop more environmentally friendly protocols. Some methods utilize water as a solvent, which can simplify the workup.[1] In such cases, the product may precipitate directly from the reaction medium and can be isolated by filtration, minimizing the use of organic solvents for extraction.[1] Additionally, catalyst-free reactions or the use of recyclable catalysts can reduce the environmental impact and simplify purification by eliminating the need to remove catalyst residues.[4][5]
Troubleshooting Guides
Problem 1: Low or No Product Yield After Workup
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before initiating the workup.[2] |
| Product Lost During Extraction | Ensure the aqueous layer is at the correct pH to keep the imidazo[1,2-a]pyridine product in its neutral, less water-soluble form. Check the pH of the aqueous layer after quenching and adjust if necessary. Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
| Product Degradation | Some imidazo[1,2-a]pyridine derivatives may be sensitive to strong acids or bases used during the workup. Consider using milder quenching agents or neutralizing the reaction mixture carefully. |
| Incorrect Solvent for Extraction | The polarity of the imidazo[1,2-a]pyridine product will determine the best extraction solvent. If the product has high polarity, a more polar solvent like dichloromethane or chloroform may be more effective than ethyl acetate. |
Problem 2: Product is Contaminated with Starting Materials
| Possible Cause | Suggested Solution |
| Unreacted 2-aminopyridine | Unreacted 2-aminopyridine is basic and can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). However, be cautious as the imidazo[1,2-a]pyridine product itself is basic and may also be extracted into the acidic aqueous layer. Careful pH control is essential. |
| Unreacted Aldehyde/Ketone | Unreacted aldehydes or ketones can sometimes be removed by washing with an aqueous solution of sodium bisulfite. Alternatively, careful column chromatography should separate the product from these starting materials. |
| Stoichiometry Imbalance | Ensure the correct stoichiometry of reactants is used. An excess of one starting material will lead to its presence as an impurity in the crude product. |
Problem 3: Difficulty in Purifying the Product by Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. Use TLC to test different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve good separation between the product and impurities.[2] |
| Product Streaking on the Column | Streaking can be caused by the basic nature of the imidazo[1,2-a]pyridine. To mitigate this, a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), can be added to the eluent system. |
| Product is Insoluble in the Eluent | If the product is not soluble enough in the chosen eluent, it will not move through the column properly. Test the solubility of the crude product in various solvents to find a suitable mobile phase. |
| Co-eluting Impurities | If impurities have a similar polarity to the product, separation by standard silica gel chromatography can be challenging. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC. |
Experimental Protocols
General Workup Protocol (Aqueous Quench and Extraction)
-
Reaction Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium hydroxide to the reaction mixture until the pH is between 8 and 9.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar eluent mixture (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the silica gel containing the adsorbed product onto the top of the column.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified imidazo[1,2-a]pyridine product.
Visualizations
Caption: A typical experimental workflow for the workup and purification of imidazo[1,2-a]pyridine products.
Caption: A decision-making diagram for troubleshooting the purification of imidazo[1,2-a]pyridine products.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. nanomaterchem.com [nanomaterchem.com]
Validation & Comparative
Comparative Kinase Selectivity Profiling of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a core structure in many compounds developed as kinase inhibitors, showing promise in targeting a range of kinases involved in diseases like cancer and neurodegenerative disorders.[1][2][3] Derivatives of this scaffold have been reported to inhibit kinases such as DYRK1A, CLK1, PI3Kα, and c-KIT.[1][2][4] This guide provides a comparative framework for assessing the kinase selectivity of a specific derivative, Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
While comprehensive public data on the kinome-wide selectivity of this compound is not currently available, this document outlines the standard methodologies and data presentation formats used to characterize such a compound. For comparative purposes, we present hypothetical data alongside a known broad-spectrum kinase inhibitor, Staurosporine, to illustrate how selectivity is evaluated.
Quantitative Kinase Inhibition Profile
A primary method for determining kinase inhibitor selectivity is to screen the compound against a large panel of kinases and measure its inhibitory activity, typically represented by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The data is then compiled to create a selectivity profile.
Below is a hypothetical comparison of this compound against Staurosporine across a representative panel of kinases. Lower values indicate higher potency.
| Kinase Target | Kinase Family | This compound (IC50, nM) | Staurosporine (IC50, nM) |
| CLK1 | CMGC | 50 | 15 |
| DYRK1A | CMGC | 150 | 20 |
| CDK2/CycA | CMGC | >10,000 | 3 |
| GSK3β | CMGC | 8,500 | 8 |
| PI3Kα | Lipid Kinase | >10,000 | 1,500 |
| mTOR | Atypical | >10,000 | 35 |
| AKT1 | AGC | 9,200 | 5 |
| PKA | AGC | >10,000 | 7 |
| SRC | TK | 7,800 | 6 |
| ABL1 | TK | >10,000 | 20 |
| VEGFR2 | TK | 6,500 | 10 |
| p38α | MAPK | >10,000 | 30 |
Table 1: Hypothetical kinase selectivity data for this compound compared to the promiscuous inhibitor Staurosporine. The data illustrates a potentially selective profile for the imidazo[1,2-a]pyridine derivative against the CLK1 and DYRK1A kinases, a characteristic seen in other compounds with the same scaffold.[1][3]
Experimental Protocols
To generate the quantitative data presented above, a high-throughput kinase screening platform is typically employed. The KINOMEscan® competition binding assay is a widely used method for profiling inhibitor selectivity.[5][6][7][8][9]
KINOMEscan® Competition Binding Assay Protocol
This method quantifies the interaction between a test compound and a panel of DNA-tagged kinases. The assay measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound.
Principle: The assay is based on competitive displacement.[9] A test compound that binds to the kinase's active site will prevent the kinase from binding to an immobilized, active-site-directed ligand. The amount of kinase bound to the solid support is inversely proportional to the test compound's binding affinity.[8][9]
Methodology:
-
Kinase Preparation: A large panel of human kinases (e.g., over 450) are expressed and tagged with a unique DNA identifier.[9]
-
Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is immobilized on a solid support, such as beads.[9]
-
Competition Assay: The DNA-tagged kinase, the test compound (e.g., this compound), and the immobilized ligand are incubated together.
-
Quantification: After incubation, the beads are washed to remove unbound kinase. The amount of kinase remaining bound to the beads is quantified by detecting the associated DNA tag using quantitative PCR (qPCR).[6][8]
-
Data Analysis: The results are typically expressed as a percentage of a DMSO control (100% binding). A lower percentage indicates stronger inhibition.[9] For potent inhibitors, dose-response curves are generated to calculate the dissociation constant (Kd).
Visualizing the Profiling Workflow
The process of kinase selectivity profiling follows a structured workflow from compound submission to data analysis and visualization.
Caption: General workflow for kinase selectivity profiling.
Interpreting Selectivity Data
The primary output of a kinase profiling experiment is a large dataset that needs to be distilled into a clear measure of selectivity. Graphical representations such as heat maps or TREEspot® diagrams are commonly used to visualize the compound's activity across the kinome.[8]
Quantitative metrics like the Selectivity Score (S-score) are also used. The S-score is a way to quantify selectivity by dividing the number of kinases that bind to the compound by the total number of kinases tested. A lower S-score indicates higher selectivity. For example, an S(10) score would represent the fraction of kinases inhibited by more than 90% at a given concentration.
Based on the hypothetical data in Table 1, this compound would be considered highly selective compared to Staurosporine. Its activity is concentrated on a few kinases (CLK1, DYRK1A), while Staurosporine inhibits a wide array of kinases with high potency, making it a non-selective tool compound. This profile would guide further preclinical development, focusing on the biological roles of CLK1 and DYRK1A and assessing potential off-target effects based on the weaker interactions observed.
References
- 1. oceanomics.eu [oceanomics.eu]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. benchchem.com [benchchem.com]
A Tale of Two Scaffolds: Imidazo[1,2-a]pyridine vs. Benzimidazole in Modern Drug Design
An Objective Comparison for Medicinal Chemists and Drug Development Professionals
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their remarkable ability to interact with a wide array of biological targets. Among these, the imidazo[1,2-a]pyridine and benzimidazole ring systems stand out as cornerstones in the design of numerous therapeutic agents. Both are bicyclic aromatic heterocycles containing a five-membered imidazole ring, yet their subtle structural differences lead to distinct physicochemical properties, biological activities, and ultimately, different applications in drug discovery. This guide provides a comprehensive comparison of these two critical scaffolds, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform rational drug design.
At a Glance: Physicochemical Properties
The fundamental physicochemical characteristics of a scaffold dictate its drug-like properties, influencing everything from solubility and membrane permeability to metabolic stability. While both scaffolds are relatively simple bicyclic systems, their electronic nature and hydrogen bonding capabilities differ significantly.
Benzimidazole contains an acidic N-H proton, making it both a hydrogen bond donor and acceptor. This dual nature can be crucial for anchoring a molecule within a target's active site. In contrast, the bridgehead nitrogen in imidazo[1,2-a]pyridine is non-basic, and the scaffold primarily acts as a hydrogen bond acceptor through its pyridine nitrogen. This difference, along with variations in dipole moment and pKa, influences their pharmacokinetic profiles.
Below is a summary of the key physicochemical properties for the parent scaffolds and representative approved drugs.
| Property | Imidazo[1,2-a]pyridine | Benzimidazole | Zolpidem (Imidazo[1,2-a]pyridine) | Omeprazole (Benzimidazole) |
| Molecular Weight ( g/mol ) | 118.14 | 118.14 | 307.4 | 345.4 |
| logP | 1.8 | 1.3 | 3.02[1] | 2.23[2] |
| Topological Polar Surface Area (Ų) | 17.3 | 28.7 | 37.6 | 96.3 |
| pKa (Strongest Basic) | ~5.3 (calculated) | 5.6 | 5.65[1] | ~4.5 (pyridine N) |
| pKa (Strongest Acidic) | N/A | 12.8 | N/A | ~8.8 (benzimidazole N-H) |
| Hydrogen Bond Donors | 0 | 1 | 0 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 3 | 4 |
| Aqueous Solubility | Generally low, requires substitution | Freely soluble in alcohol, sparingly in ether[2] | 23 mg/mL (as tartrate salt)[3] | Sparingly soluble in water |
| Metabolic Stability | Prone to oxidation on electron-rich rings | Generally stable, but can undergo N-dealkylation, oxidation | Subject to oxidation on aryl and methyl groups | Sulfoxidation is a major metabolic pathway |
Pharmacological Profile and Therapeutic Applications
Both scaffolds have demonstrated an exceptionally broad range of biological activities, leading to their incorporation into drugs for diverse therapeutic areas.[4][5][6] Their versatility stems from their ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological macromolecules.
Benzimidazole is perhaps best known for its role in proton pump inhibitors (PPIs) like omeprazole and anthelmintic drugs such as albendazole.[1][5] Its structural similarity to purines has also made it a valuable scaffold for developing anticancer agents (e.g., kinase inhibitors), antivirals, and antihistamines.[5][7]
Imidazo[1,2-a]pyridine is famously represented by the hypnotic agent zolpidem (Ambien).[8] Beyond its effects on the central nervous system, this scaffold is a key component in a new generation of therapeutics, including potent and selective kinase inhibitors for oncology, novel antituberculosis agents, and anti-inflammatory compounds.[8][9][10]
Comparative Analysis: A Look at Kinase Inhibition
A prominent area where both scaffolds have found extensive application is in the development of protein kinase inhibitors for cancer therapy. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently mutated in cancer and is a target for drugs based on both scaffolds.
While direct head-to-head studies are rare, we can compare the inhibitory activities of representative compounds from the literature against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).
| Compound Class | Target | IC50 (nM) | Cell Line | Reference |
| Imidazo[1,2-a]pyridine Derivative (Compound 24) | FLT3-ITD | ~3.65 | MOLM14 | [9][11] |
| Imidazo[1,2-a]pyridine Derivative (Compound 5o) | FLT3-ITD | 520 | MOLM14 | [12] |
| Benzimidazole Derivative (Compound 22b) | FLT3-ITD | 1.68 | (Enzymatic) | [13] |
| Benzimidazole Derivative (4ACP) | FLT3-ITD | 46.3 | MOLM-14 | [13] |
| Gilteritinib (Approved Drug) | FLT3-ITD | ~5.47 | MOLM14 | [11] |
Note: Data is compiled from different studies and experimental conditions may vary. This table serves as an illustration rather than a direct comparison of potency.
The data suggests that both scaffolds can be optimized to produce highly potent FLT3 inhibitors with nanomolar activity. The choice between them may depend on other factors like selectivity, metabolic stability, and synthetic accessibility.
Structure-Activity Relationship (SAR) and Bioisosterism
The development of potent and selective drugs relies on understanding the structure-activity relationship (SAR) – how changes in a molecule's structure affect its biological activity.
For benzimidazoles , the N1-H atom offers a convenient point for modification to modulate physicochemical properties, while the 2-position is critical for directing interactions with the target protein. For imidazo[1,2-a]pyridines , the 2-, 3-, and 7-positions are commonly modified to tune potency and selectivity.
Interestingly, the two scaffolds can sometimes be considered bioisosteres—chemical substituents with similar physical or chemical properties that produce broadly similar biological effects. The concept of "scaffold hopping," where one core is replaced by another to overcome issues like poor metabolic stability or to explore new intellectual property, is a common strategy in drug design. For instance, replacing an electron-deficient ring system with a more metabolically stable one can be a key optimization step.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental methodologies are paramount. Below are representative protocols for assays commonly used to evaluate compounds containing these scaffolds.
Protocol 1: In Vitro c-Met Kinase Inhibition Assay (Luminescent)
This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of the c-Met kinase, a common cancer target.
-
Reagent Preparation :
-
Prepare a Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).
-
Dilute recombinant human c-Met kinase in Kinase Buffer to a 2x working concentration. The optimal concentration should be determined empirically via an enzyme titration.
-
Prepare a 2x substrate/ATP mixture in Kinase Buffer. A common substrate is Poly(Glu,Tyr) 4:1. The ATP concentration should be at or near its Km value for the enzyme.
-
Prepare serial dilutions of the test compound (e.g., imidazo[1,2-a]pyridine or benzimidazole derivative) in 100% DMSO, then dilute into Kinase Buffer to a 4x final concentration. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure :
-
Add 5 µL of the 4x compound dilution to the wells of a 384-well plate. For control wells, add 5 µL of Kinase Buffer with DMSO.
-
Add 10 µL of the 2x c-Met enzyme solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP mixture. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example) :
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 2: Cell Viability MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with a test compound.
-
Cell Plating :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement :
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis :
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion
Both the imidazo[1,2-a]pyridine and benzimidazole scaffolds are undeniably powerful tools in the drug designer's arsenal. Benzimidazole, with its hydrogen bond donating N-H group and structural resemblance to endogenous purines, has a long and successful history in therapeutics, particularly as PPIs and anthelmintics. Imidazo[1,2-a]pyridine, lacking the N-H donor but offering a different vector space for substitution, has proven equally valuable, leading to key CNS drugs and a new wave of highly selective kinase inhibitors.
The choice between these scaffolds is not a matter of inherent superiority but of context. The decision should be guided by the specific biological target, the desired physicochemical properties, the existing SAR for the target class, and the synthetic strategy. As this guide illustrates, a deep understanding of the subtle differences between these two privileged structures can empower researchers to make more informed decisions, ultimately accelerating the journey from a lead compound to a life-saving therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ul.netd.ac.za [ul.netd.ac.za]
- 11. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 12. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate analogs. This document summarizes key quantitative data, details experimental protocols for synthesis and biological evaluation, and visualizes relevant signaling pathways to facilitate further research and development in this area.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Analogs of this compound are of particular interest due to their potential as targeted therapeutic agents. This guide focuses on the impact of structural modifications on their biological activity, providing a framework for the rational design of more potent and selective compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system.
-
Substitution at the 6-position: The 6-position of the imidazo[1,2-a]pyridine ring is a critical site for modification to enhance biological activity. Introduction of a bromine atom at this position has been explored in various analogs. Studies on other 6-substituted imidazo[1,2-a]pyridines have shown that this position can accommodate a variety of functional groups that can modulate the compound's potency and selectivity against different biological targets. For instance, a range of 6-substituted imidazo[1,2-a]pyridines have demonstrated significant activity against colon cancer cell lines HT-29 and Caco-2.[3]
-
Substitution at the 2-position: The carboxylate group at the 2-position is a key feature of the parent compound. Modifications of this group can influence the pharmacokinetic and pharmacodynamic properties of the analogs. For example, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore interactions with target proteins.
-
Other substitutions: Modifications at other positions of the imidazo[1,2-a]pyridine ring can also impact activity. For example, substitutions on the phenyl ring of 2-phenylimidazo[1,2-a]pyridine derivatives have been shown to be crucial for their anticancer effects.
Comparative Biological Activity
| Compound ID | 6-Substituent | 2-Substituent/Analog Type | Biological Target/Assay | IC50/Activity | Reference |
| 1a | -Br | 3-yl-(2-fluoro-2-phosphonopropanoic acid) | Cytotoxicity vs. HeLa cells | > 2000 µM | [1] |
| Compound 6 | Not specified | 2,3-diaryl | Cytotoxicity vs. A375, WM115, HeLa cells | 9.7 - 44.6 µM | [4] |
| JD46(27) | Not specified | Copper complex | Cytotoxicity vs. HT-29 cells | 0.8 - 1.8 µM | [1] |
| JD47(29) | Not specified | Copper complex | Cytotoxicity vs. HT-29 cells | 0.8 - 1.8 µM | [1] |
| JD88(21) | Not specified | Copper complex | Cytotoxicity vs. HT-29 cells | 0.8 - 1.8 µM | [1] |
| 13k | quinazoline | - | PI3Kα Inhibition | 1.94 nM | [5] |
| 13k | quinazoline | - | Cytotoxicity vs. HCC827 cells | 0.09 µM | [5] |
Experimental Protocols
General Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core
A common method for the synthesis of the 6-bromoimidazo[1,2-a]pyridine scaffold involves the reaction of 2-amino-5-bromopyridine with a suitable reagent like chloroacetaldehyde. The reaction conditions are generally mild and the operation is straightforward.[6]
Procedure:
-
To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., ethanol, methanol, or water), add a 40% aqueous solution of chloroacetaldehyde.[6]
-
The reaction mixture is stirred at a temperature ranging from 25°C to 50°C for 2 to 24 hours.[6]
-
After the reaction is complete, the mixture is concentrated, and the product is extracted with an organic solvent such as ethyl acetate.[6]
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to obtain the crude 6-bromoimidazo[1,2-a]pyridine.[6]
-
The crude product can be purified by recrystallization from a suitable solvent.[6]
Synthesis of this compound Analogs
Further modifications, such as the introduction of the methyl carboxylate group at the 2-position, can be achieved through various synthetic routes. A general approach involves the cyclization of 2-amino-5-bromopyridine with a β-keto ester.
Biological Evaluation: Cell Viability Assays
The cytotoxic effects of the synthesized analogs are commonly evaluated using cell viability assays such as the MTT or PrestoBlue assays.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a suitable density and incubate overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
PrestoBlue® Cell Viability Assay Protocol: [9][10]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: Add PrestoBlue® reagent to each well.[10]
-
Incubation: Incubate the plate at 37°C for a period ranging from 10 minutes to a few hours.[10]
-
Fluorescence/Absorbance Measurement: Measure either the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm with a 600 nm reference) using a microplate reader.[10]
Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is often hyperactivated in cancer, promoting cell growth and survival.[11][12] Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, particularly targeting PI3Kα.[4][5]
Caption: PI3K/Akt/mTOR pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.
Apoptosis Signaling Pathway
Induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells. Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[1][3][13]
Caption: Apoptosis pathways induced by imidazo[1,2-a]pyridine analogs.
References
- 1. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. journal.waocp.org [journal.waocp.org]
A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials. Its synthesis has been the subject of extensive research, leading to a diverse array of synthetic methodologies. This guide provides a comparative overview of the most prominent synthetic routes to substituted imidazo[1,2-a]pyridines, offering a critical analysis of their advantages, limitations, and practical applicability. We present quantitative data in a clear tabular format, detailed experimental protocols for key reactions, and illustrative diagrams to aid in the selection of the most suitable synthetic strategy.
Comparative Analysis of Synthetic Routes
The synthesis of substituted imidazo[1,2-a]pyridines can be broadly categorized into classical condensation reactions, multicomponent reactions (MCRs), and metal-catalyzed cross-coupling reactions. Each approach offers distinct advantages in terms of efficiency, substrate scope, and functional group tolerance.
| Synthetic Route | General Description | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Yields (%) | Advantages | Disadvantages |
| Ortoleva-King Reaction | A one-pot synthesis involving the reaction of a 2-aminopyridine with an acetophenone in the presence of iodine.[1][2] | 2-Aminopyridines, Acetophenones | Iodine (I₂) | Neat or in a solvent, 100-110 °C, 4-5 h | 40-60[1] | One-pot procedure, readily available starting materials. | Moderate yields, requires elevated temperatures. |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | A three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide.[3][4][5] | 2-Aminopyridines, Aldehydes, Isocyanides | Lewis or Brønsted acids (e.g., Sc(OTf)₃, HClO₄, TsOH) | Various solvents (MeOH, EtOH, water), RT to 60 °C, often accelerated by microwave or ultrasound.[3][6] | 60-98[3][4] | High efficiency, high atom economy, broad substrate scope, access to 3-amino derivatives. | Isocyanides can be toxic and have unpleasant odors. |
| Ugi Reaction | A four-component reaction that can be adapted to synthesize imidazo[1,2-a]pyridine-containing peptidomimetics.[7][8] | Heterocyclic acids, Aldehydes, Primary amines, Isocyanides | - | Methanol, 50 °C, 24-48 h | 28-72[7] | High degree of molecular diversity in a single step. | Can be complex to optimize, yields can be variable. |
| Condensation with α-Haloketones | A traditional and widely used method involving the reaction of a 2-aminopyridine with an α-haloketone.[9] | 2-Aminopyridines, α-Haloketones | Often base-catalyzed (e.g., NaHCO₃) | Various solvents (e.g., ethanol, acetone), reflux | Generally good to excellent | Simple procedure, reliable for many substrates. | α-Haloketones are often lachrymatory and may not be readily available. |
| Three-Component Alkyne Coupling | A copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. | 2-Aminopyridines, Aldehydes, Terminal Alkynes | Copper catalyst (e.g., CuI) | Toluene, reflux | High to excellent | Access to 2,3-disubstituted imidazo[1,2-a]pyridines. | Requires a metal catalyst, alkynes can be expensive. |
Experimental Protocols
General Procedure for the Ortoleva-King Reaction[1][3]
A mixture of the 2-aminopyridine (2.3 equiv.), the acetophenone (1.0 equiv.), and iodine (1.2 equiv.) is heated neat at 110 °C for 4 hours. After cooling to room temperature, an aqueous solution of NaOH is added, and the mixture is heated at 100 °C for 1 hour. The reaction mixture is then cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired substituted imidazo[1,2-a]pyridine.
General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction[4]
To a solution of the 2-aminopyridine (1.0 equiv.) and the aldehyde (1.0 equiv.) in a suitable solvent (e.g., methanol), the isocyanide (1.0 equiv.) and the catalyst (e.g., 10 mol% of phenylboronic acid) are added. The reaction mixture is stirred at 60 °C (or irradiated with ultrasound) for the appropriate time (typically a few hours). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the pure 3-aminoimidazo[1,2-a]pyridine derivative.
General Procedure for the Ugi Reaction for Imidazo[1,2-a]pyridine Peptidomimetics[8]
A mixture of the imidazo[1,2-a]pyridine-containing carboxylic acid (1.0 equiv.), the aldehyde (1.0 equiv.), the primary amine (1.0 equiv.), and the isocyanide (1.0 equiv.) in methanol is stirred at 50 °C for 24-48 hours. After completion of the reaction, the solvent is evaporated, and the crude product is purified by column chromatography to give the target peptidomimetic.
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized synthetic pathways for the key reactions discussed.
Caption: Generalized scheme of the Ortoleva-King reaction.
Caption: Key steps in the Groebke-Blackburn-Bienaymé reaction.
Caption: A typical experimental workflow for synthesis.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH [mdpi.com]
- 7. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
"efficacy of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate derived inhibitors vs other PI3K inhibitors"
A new class of phosphatidylinositol 3-kinase (PI3K) inhibitors based on the Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate scaffold is showing promise in preclinical studies, offering a potential new avenue in the targeted therapy of cancers characterized by aberrant PI3K signaling. This guide provides a comparative overview of the efficacy of these emerging inhibitors against established PI3K inhibitors, supported by available experimental data.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has made it a prime target for drug development. While several PI3K inhibitors have gained FDA approval and are in clinical use, the quest for novel inhibitors with improved efficacy, selectivity, and safety profiles continues. The imidazo[1,2-a]pyridine scaffold has recently emerged as a promising framework for the development of potent PI3K inhibitors.
Comparative Efficacy of PI3K Inhibitors
A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα, the isoform most frequently mutated in cancer. Among these, a lead compound, referred to as compound 35 , demonstrated a noteworthy IC50 of 150 nM against PI3Kα in enzymatic assays.[1] This positions it as a potent inhibitor, comparable to other established PI3K inhibitors.
For a clear comparison, the table below summarizes the reported efficacy of selected imidazo[1,2-a]pyridine derivatives and other well-known PI3K inhibitors.
| Inhibitor Class | Specific Inhibitor | Target Isoform(s) | IC50 (nM) | Key Findings |
| Imidazo[1,2-a]pyridine Derivative | Compound 35 | PI3Kα | 150 | Potent inhibition of PI3Kα and antiproliferative effects in breast cancer cell lines.[1] |
| Imidazo[1,2-a]pyridine Derivative | PIK-75 | PI3Kα | 0.3 | A reference compound with good selectivity for PI3Kα.[2] |
| Imidazo[1,2-a]pyridine Derivative | HS-173 | PI3Kα | 0.8 | Maintained PI3Kα inhibitory activity.[2] |
| Thiazolidinedione | Idelalisib (Zydelig®) | PI3Kδ | - | Approved for certain B-cell malignancies; targets the delta isoform.[3][4] |
| α-specific inhibitor | Alpelisib (Piqray®) | PI3Kα | - | Approved for PIK3CA-mutated breast cancer; highly selective for the alpha isoform.[5] |
| Pan-PI3K inhibitor | Copanlisib (Aliqopa®) | Pan-Class I PI3K (α, β, δ, γ) | - | Approved for follicular lymphoma; potent against α and δ isoforms. |
| Dual PI3K-δ/γ inhibitor | Duvelisib (Copiktra®) | PI3Kδ, PI3Kγ | - | Approved for certain leukemias and lymphomas. |
Experimental Protocols
The evaluation of these inhibitors relies on standardized experimental protocols to ensure comparability of data. Key assays include:
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific PI3K isoform.
Methodology:
-
Reaction Setup: The kinase reaction is typically performed in a multi-well plate format. Each well contains the purified recombinant PI3K enzyme (e.g., PI3Kα), the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and a buffer solution containing ATP and MgCl2.
-
Inhibitor Addition: The test compound (e.g., an imidazo[1,2-a]pyridine derivative) is added at varying concentrations.
-
Incubation: The reaction mixture is incubated at room temperature to allow the kinase to phosphorylate the substrate.
-
Detection: The amount of the product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), or the consumption of ATP is quantified. This can be achieved through various methods, including radiometric assays using ³²P-ATP, or more commonly, luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The results are plotted as the percentage of kinase activity versus the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines with known PIK3CA mutation status (e.g., T47D, MCF-7 for breast cancer) are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the PI3K inhibitor.
-
Incubation: The cells are incubated for a defined period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using colorimetric or fluorometric assays such as MTT, MTS, or resazurin-based assays. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are then treated with the PI3K inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth curves for the treated and control groups are compared to determine the extent of tumor growth inhibition. At the end of the study, tumors may be excised and analyzed for biomarkers of PI3K pathway inhibition.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PI3K signaling pathway and a typical workflow for evaluating PI3K inhibitors.
Caption: The PI3K signaling pathway and points of inhibition.
Caption: Experimental workflow for PI3K inhibitor evaluation.
Conclusion
Derivatives of this compound represent a new and promising class of PI3K inhibitors. Early data indicates that these compounds can achieve potent and selective inhibition of PI3Kα, translating to anti-proliferative effects in cancer cell lines. While further research, including comprehensive in vivo studies and safety profiling, is necessary, the imidazo[1,2-a]pyridine scaffold holds significant potential for the development of next-generation PI3K-targeted therapies. Continued exploration of this chemical space may lead to the discovery of novel drug candidates with improved therapeutic windows compared to existing PI3K inhibitors.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anticancer Activity of Novel Imidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the in vitro anticancer performance of recently developed IP compounds, supported by experimental data from various studies.
Comparative Anticancer Activity
The in vitro cytotoxic effects of several novel imidazo[1,2-a]pyridine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| IP-5 | HCC1937 | Breast Cancer | 45 | [3][4] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [3][4] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [3][4] |
| Compound 6d | A549 | Lung Cancer | 2.8 ± 0.02 | [5] |
| Compound 12b | Hep-2 | Laryngeal Carcinoma | 11 | [6] |
| HepG2 | Hepatocellular Carcinoma | 13 | [6] | |
| MCF-7 | Breast Cancer | 11 | [6] | |
| A375 | Human Skin Cancer | 11 | [6] | |
| Compound 13k | Various | Various | 0.09 - 0.43 | [7] |
| Compound 8c | K-562 | Leukemia | 1.09 | [8] |
| HB9 | A549 | Lung Cancer | 50.56 | [9] |
| HB10 | HepG2 | Hepatocellular Carcinoma | 51.52 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these novel imidazo[1,2-a]pyridine compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine compounds (e.g., 0.0 µM to 100.0 µM) for a specified period, typically 48 hours.[3]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Western Blot Analysis
Western blotting is used to detect specific protein molecules from among a mixture of proteins.
-
Cell Lysis: Treated and untreated cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., p53, p21, caspases, PARP, pAKT).[3][10]
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The anticancer effects of imidazo[1,2-a]pyridine compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[1][11] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine compounds.
Experimental Workflow for In Vitro Anticancer Screening
The general workflow for evaluating the anticancer potential of novel compounds involves a series of in vitro assays to determine their cytotoxicity, effects on cell cycle, and mechanism of action.
Caption: General experimental workflow for in vitro anticancer drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 9. chemmethod.com [chemmethod.com]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalytic Systems for the Functionalization of Bromoimidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and bioactive molecules. The functionalization of this core structure, particularly from readily available bromo-substituted precursors, is a cornerstone of medicinal chemistry and drug discovery. This guide provides an objective comparison of various catalytic systems for the functionalization of bromoimidazo[1,2-a]pyridines, supported by experimental data from the literature.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis remains the workhorse for forging new carbon-carbon and carbon-heteroatom bonds on the bromoimidazo[1,2-a]pyridine core. The choice of catalyst, ligand, and reaction conditions is critical for achieving high efficiency and broad substrate scope.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the arylation and heteroarylation of bromoimidazo[1,2-a]pyridines. A variety of palladium catalysts and ligands have been employed to achieve this transformation.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromoimidazo[1,2-a]pyridines.
| Entry | Bromoimidazo[1,2-a]pyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-phenylimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 2 | 3-Bromo-2-methylimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 |
| 3 | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 92 |
| 4 | 3-Bromoimidazo[1,2-a]pyridine | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH/H₂O | 80 | 12 | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube are added the bromoimidazo[1,2-a]pyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (as specified in Table 1), ligand (if required), and base (2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent is then added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of N-arylated imidazo[1,2-a]pyridines, which are prevalent in pharmacologically active compounds.
Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Bromoimidazo[1,2-a]pyridines.
| Entry | Bromoimidazo[1,2-a]pyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-phenylimidazo[1,2-a]pyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | 6-Bromo-2-methylimidazo[1,2-a]pyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | 3-Bromoimidazo[1,2-a]pyridine | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 16 | 88 |
| 4 | 8-Bromo-2-phenylimidazo[1,2-a]pyridine | Indole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | K₂CO₃ | Toluene | 100 | 20 | 78 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a Schlenk tube is charged with the bromoimidazo[1,2-a]pyridine (1.0 mmol), palladium catalyst, ligand, and base (1.4 mmol). The tube is sealed, removed from the glovebox, and the amine (1.2 mmol) and solvent are added under an inert atmosphere. The reaction mixture is then heated at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired N-arylated product.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated imidazo[1,2-a]pyridines, which are versatile intermediates for further synthetic transformations.
Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of Bromoimidazo[1,2-a]pyridines.
| Entry | Bromoimidazo[1,2-a]pyridine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-phenylimidazo[1,2-a]pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 92 |
| 2 | 6-Bromoimidazo[1,2-a]pyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4), CuI (5) | Diisopropylamine | DMF | 80 | 12 | 85 |
| 3 | 3-Bromo-2-methylimidazo[1,2-a]pyridine | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 90 | 8 | 88 |
| 4 | 8-Bromo-2-phenylimidazo[1,2-a]pyridine | Propargyl alcohol | PdCl₂(MeCN)₂ (2) | Xantphos (3), CuI (4) | K₂CO₃ | Acetonitrile | 70 | 10 | 80 |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the bromoimidazo[1,2-a]pyridine (1.0 mmol) and the terminal alkyne (1.5 mmol) in the specified solvent are added the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere. The reaction mixture is stirred at the indicated temperature until the starting material is consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography.
A Comparative Guide to the Biological Activity of Substituted Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse array of derivatives with tailored pharmacological profiles. This guide provides an objective comparison of the biological performance of different substituted imidazo[1,2-a]pyridines, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.
Anticancer Activity
Substituted imidazo[1,2-a]pyridines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of various substituted imidazo[1,2-a]pyridines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [1] |
| IP-6 | HCC1937 (Breast) | 47.7 | [1] |
| IP-7 | HCC1937 (Breast) | 79.6 | [1] |
| Compound 8 (Imidazopyridine-quinoline hybrid) | HeLa (Cervical) | 0.34 | [2] |
| MDA-MB-231 (Breast) | 0.32 | [2] | |
| ACHN (Renal) | 0.39 | [2] | |
| HCT-15 (Colon) | 0.31 | [2] | |
| Compound 12 (Imidazopyridine-quinoline hybrid) | HeLa (Cervical) | 0.35 | [2] |
| MDA-MB-231 (Breast) | 0.29 | [2] | |
| ACHN (Renal) | 0.34 | [2] | |
| HCT-15 (Colon) | 0.30 | [2] | |
| Compound 13 (Imidazopyridine-carbazole hybrid) | HeLa (Cervical) | 0.37 | [2] |
| MDA-MB-231 (Breast) | 0.41 | [2] | |
| ACHN (Renal) | 0.39 | [2] | |
| HCT-15 (Colon) | 0.30 | [2] | |
| Compound 12b (2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine) | Hep-2 (Laryngeal) | 11 | [3] |
| HepG2 (Hepatocellular) | 13 | [3] | |
| MCF-7 (Breast) | 11 | [3] | |
| A375 (Melanoma) | 11 | [3] |
Signaling Pathways in Cancer
A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating critical signaling pathways such as the PI3K/AKT/mTOR and NF-κB pathways.
Antimicrobial Activity
The structural diversity of imidazo[1,2-a]pyridines has been explored for the development of novel antimicrobial agents. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as mycobacteria.
Comparative Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected imidazo[1,2-a]pyridine derivatives against various microbial strains.
| Compound ID/Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5h (Chalcone derivative) | S. aureus (clinical) | 6.25 | [4] |
| S. aureus (ATCC) | 3.125 | [4] | |
| Compound 4c (Azo-based derivative) | S. aureus | 0.5-1 | [5] |
| E. coli | 0.5-1 | [5] | |
| Compound 4d (Azo-based derivative) | S. aureus | 0.5-1 | [5] |
| E. coli | 0.5-1 | [5] | |
| Compound 4e (Azo-based derivative) | S. aureus | 0.5-1 | [5] |
| E. coli | 0.5-1 | [5] | |
| IPA-4 | M. tuberculosis H37Rv | 1.56 | [6] |
| IPA-6 | M. tuberculosis H37Rv | 0.05 | [6] |
| IPA-7 | M. tuberculosis H37Rv | 0.8 | [6] |
| IPA-9 | M. tuberculosis H37Rv | 0.4 | [6] |
| IPS-1 | M. tuberculosis H37Rv | 0.4 | [6] |
Antiviral Activity
Certain substituted imidazo[1,2-a]pyridines have demonstrated notable antiviral properties, particularly against viruses such as Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV).
Comparative Antiviral Potency
The 50% effective concentration (EC50) values for selected imidazo[1,2-a]pyridine derivatives are summarized below.
| Compound ID/Substitution Pattern | Virus | EC50 (µM) | Cell Line | Reference |
| Compound 4 | HCMV | - | - | [7] |
| Compound 15 | HCMV | - | - | [7] |
| Compound 21 | HCMV | - | - | [7] |
| A4 (Imidazo[1,2-a]pyrazine derivative) | Influenza A (H1N1) | 3.19 | MDCK | [8] |
| Influenza A (H3N2) | 5.38 | MDCK | [8] | |
| Influenza B | 2.99 | MDCK | [8] |
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Comparative Anti-inflammatory Potency
The following table highlights the COX-2 inhibitory activity (IC50) and selectivity of specific imidazo[1,2-a]pyridine derivatives.
| Compound ID/Substitution Pattern | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5n | 0.07 | 35.6 | 508.6 | [9] |
| Compound 5j | 0.05 | - | - | [10] |
| Compound 5i | - | - | 897.19 | [10] |
| Pyrazoline derivative 9a | - | - | 39 | [11] |
| Compound 10c | 1.06 | - | - | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of imidazo[1,2-a]pyridines.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of the imidazo[1,2-a]pyridine derivatives. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
PI3K Enzyme Inhibition Assay
This assay determines the inhibitory activity of compounds against PI3K enzymes.
-
Reagent Preparation: Prepare a kinase reaction buffer, recombinant PI3K enzyme, PIP2 substrate, and ATP. Prepare serial dilutions of the imidazo[1,2-a]pyridine inhibitor.
-
Inhibitor Incubation: Add the diluted inhibitor or vehicle to a 384-well plate. Add the diluted PI3K enzyme and incubate for 10-15 minutes at room temperature.
-
Kinase Reaction: Initiate the reaction by adding a mixture of PIP2 and ATP. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction and detect the amount of ADP produced using a suitable detection kit (e.g., ADP-Glo™). The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the PI3K activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
NF-κB Luciferase Reporter Assay
This assay measures the inhibition of NF-κB transcriptional activity.
-
Cell Transfection and Seeding: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). Seed the transfected cells in a 96-well plate.
-
Compound Treatment and Stimulation: Treat the cells with the imidazo[1,2-a]pyridine derivatives for a specified period. Stimulate the NF-κB pathway with an activator (e.g., TNF-α).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Imidazo[1,2-a]pyridine Regioisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of various imidazo[1,2-a]pyridine regioisomers, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The differentiation of these isomers is crucial as the substitution pattern on the bicyclic ring system profoundly influences their biological activity, photophysical characteristics, and overall chemical properties. This document summarizes key spectroscopic data from nuclear magnetic resonance (NMR), mass spectrometry (MS), and UV-visible and fluorescence spectroscopy to aid in the structural elucidation and characterization of these important molecules.
Spectroscopic Data Comparison
The following tables present a compilation of spectroscopic data for various substituted imidazo[1,2-a]pyridine regioisomers. It is important to note that the specific chemical shifts and photophysical properties can be influenced by the nature of the substituent and the solvent used.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Substituted Imidazo[1,2-a]pyridine Regioisomers
Detailed NMR data is fundamental for the structural assignment of imidazo[1,2-a]pyridine regioisomers. The chemical shifts of the protons and carbons of the core scaffold are indicative of the substitution pattern.
| Regioisomer | Substituent | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-substituted | Phenyl | CDCl₃ | 8.10 (d, 1H), 7.95 (d, 2H), 7.85 (s, 1H), 7.64 (d, 1H), 7.43 (t, 2H), 7.33 (t, 1H), 7.17 (t, 1H), 6.77 (t, 1H)[1] | 145.8, 145.5, 133.5, 129.9, 128.7, 128.4, 128.0, 126.0, 125.6, 124.8, 117.4, 112.5, 108.1[1] |
| 3-substituted | Phenyl | CDCl₃ | 8.37 (d, 1H), 8.15 - 8.04 (m, 3H), 7.89 (d, 1H), 7.68 - 7.62 (m, 1H), 7.24 (dd, 1H), 7.18 (dd, 1H), 7.09 (td, 1H)[2] | 187.88, 145.11, 139.79, 131.10, 130.98, 127.52, 126.18, 123.86, 118.44, 117.78, 116.02, 115.73, 114.61[2] |
| 7-substituted | Methyl | - | - | - |
| 8-substituted | Amino | CDCl₃ | 9.2 (d, 1H), 7.8 (d, 2H), 7.7 (d, 2H), 7.4 (d, 2H), 6.8 (t, 1H), 6.6 (d, 1H), 4.5 (s, 2H), 2.8 (s, 3H)[3] | 152.3, 138.9, 135.1, 134.4, 134.0, 129.8, 129.2, 122.8, 118.7, 115.9, 108.7, 14.1[3] |
Note: Complete spectroscopic data for all regioisomers from a single source is limited. The data presented is a compilation from various studies.
Table 2: Mass Spectrometry Data of Imidazo[1,2-a]pyridine Derivatives
Mass spectrometry is a crucial tool for confirming the molecular weight of synthesized imidazo[1,2-a]pyridine derivatives.
| Regioisomer | Substituent | Ionization Mode | m/z (M+H)⁺ or M⁺ |
| 2-Methyl-3-substituted | (2,2-dimethyl-4-oxo-1,3-thiazolidin-3-yl)amide | EIMS | 304 (M⁺)[4] |
| 8-Amino-substituted | - | MS | 287/289 (M⁺)[3] |
Table 3: Photophysical Properties of Substituted Imidazo[1,2-a]pyridine Regioisomers
The position of substituents on the imidazo[1,2-a]pyridine core significantly influences its absorption and emission properties.
| Regioisomer | Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) |
| 2-phenyl | - | Various | 250-254, 280-360[5] | 394-428[5] | - |
| 2-phenyl | - | - | - | - | 0.828[6] |
| 3-hydroxymethyl-2-phenyl | 4'-Fluoro | - | 240 | 437.2 | - |
Note: Quantum yield can be highly dependent on the specific substituent and experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified imidazo[1,2-a]pyridine derivative is typically dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS). Standard acquisition parameters are used, and for ¹³C NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For unambiguous assignment, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Mass spectra are typically acquired using an electrospray ionization (ESI) or electron impact (EI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: For ESI, the analysis is often performed in positive ion mode to observe the protonated molecule [M+H]⁺. For EI, the molecular ion peak (M⁺) is observed. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
UV-Visible Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Solutions of the imidazo[1,2-a]pyridine derivatives are prepared in spectroscopic grade solvents at a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: UV-visible absorption spectra are recorded on a dual-beam spectrophotometer. Fluorescence emission spectra are recorded on a spectrofluorometer.
-
Data Acquisition: Absorption spectra are recorded over a wavelength range of approximately 200-800 nm. For fluorescence measurements, the excitation wavelength is set at or near the absorption maximum (λ_abs), and the emission is scanned over a longer wavelength range. Quantum yields are often determined relative to a known standard (e.g., quinine sulfate).[6]
Experimental and Analytical Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of imidazo[1,2-a]pyridine regioisomers.
Caption: General workflow from synthesis to spectroscopic characterization of imidazo[1,2-a]pyridine regioisomers.
References
- 1. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 3. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 4. mdpi.com [mdpi.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
Assessing the Metabolic Stability of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. A critical parameter in the development of these compounds is their metabolic stability, which significantly influences their pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This guide provides a comparative assessment of the metabolic stability of various imidazo[1,2-a]pyridine derivatives, supported by experimental data and detailed protocols to aid in the design and evaluation of new chemical entities.
Comparative Metabolic Stability Data
The metabolic stability of imidazo[1,2-a]pyridine derivatives is influenced by their substitution patterns. The following table summarizes in vitro metabolic stability data from studies on various derivatives, primarily investigated for their anti-tuberculosis activity. The data is presented to facilitate comparison across different chemical modifications.
| Compound ID/Reference | Substitution Pattern | Species | In Vitro System | % Metabolized (Time) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Key Metabolic Enzymes |
| Zolpidem | 6-methyl, 2-(4-methylphenyl), 3-(N,N-dimethylacetamide) | Human | Liver Microsomes | - | ~150-180 | Low | CYP3A4 (major), CYP2C9, CYP1A2[1][2][3] |
| Alpidem | 6-chloro, 2-(4-chlorophenyl), 3-(N,N-dipropylacetamide) | Rat | Hepatocytes | - | - | - | CYP1A-mediated[4][5] |
| Compound 8 [6] | 2-ethyl, 6-chloro, 3-carboxamide derivative | Human | Liver Microsomes | - | 83 | - | - |
| Compound 8 [6] | 2-ethyl, 6-chloro, 3-carboxamide derivative | Mouse | Liver Microsomes | - | 63 | - | - |
| Compound 13 [1] | 2,7-dimethyl, 3-carboxamide derivative | Human | Liver Microsomes | 0% | - | - | Low CYP2D6 & CYP2C9 inhibition |
| Compound 13 [1] | 2,7-dimethyl, 3-carboxamide derivative | Rat | Liver Microsomes | 19.3% | - | - | - |
| Compound 13 [1] | 2,7-dimethyl, 3-carboxamide derivative | Mouse | Liver Microsomes | 79.9% | - | - | - |
| Compound 13 [1] | 2,7-dimethyl, 3-carboxamide derivative | Dog | Liver Microsomes | 41.2% | - | - | - |
| Compound 15 [6] | 3-carboxamide derivative with benzo[d]oxazole | Human | Liver Microsomes | Relatively stable | - | - | - |
| Compound 16 [6] | 3-carboxamide derivative with 4-F-phenyl at C2 of benzo[d]oxazole | Human & Mouse | Liver Microsomes | High stability | - | - | - |
| Imidazo[1,2-a]pyrimidine derivative [7][8] | - | Human | S9 Fraction | Rapidly metabolized | - | - | Aldehyde Oxidase (AO) |
Note: Direct comparison of half-life and intrinsic clearance can be challenging due to variations in experimental conditions across different studies. The data presented should be interpreted within the context of the specific assay conditions reported in the cited literature.
Key Metabolic Pathways
The metabolism of imidazo[1,2-a]pyridine derivatives is primarily driven by oxidative transformations mediated by Cytochrome P450 (CYP) enzymes and potentially Aldehyde Oxidase (AO). The primary metabolic soft spots are often the electron-rich imidazo[1,2-a]pyridine ring system and its substituents.[9]
Major Metabolic Reactions:
-
Hydroxylation: This is a common metabolic pathway, often occurring on the imidazo[1,2-a]pyridine core or on alkyl and aryl substituents.[9] For instance, the major metabolites of some anti-tubercular imidazo[1,2-a]pyridines were identified as monohydroxylated derivatives on the imidazopyridine ring.
-
N-Oxidation: The nitrogen atoms in the heterocyclic ring system can be susceptible to oxidation.
-
Oxidation of Substituents: Alkyl groups, particularly those with tertiary carbons like an isopropyl group, are prone to hydroxylation by CYP enzymes.[9] Aromatic rings attached to the core can also undergo hydroxylation.
-
Aldehyde Oxidase (AO) Mediated Metabolism: For the related imidazo[1,2-a]pyrimidine scaffold, metabolism by AO is a significant clearance pathway.[7][8] This suggests that AO could also play a role in the metabolism of imidazo[1,2-a]pyridine derivatives, particularly at the C7 position.
Experimental Protocols
A standardized in vitro metabolic stability assay using liver microsomes is crucial for obtaining reproducible and comparable data. Below is a detailed protocol for a typical human liver microsomal stability assay.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an imidazo[1,2-a]pyridine derivative.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds (e.g., a high clearance and a low clearance compound)
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
In a microcentrifuge tube or a well of a 96-well plate, combine the phosphate buffer, HLM, and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression of the initial time points.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL)
-
Strategies to Enhance Metabolic Stability
For imidazo[1,2-a]pyridine derivatives exhibiting high metabolic clearance, several medicinal chemistry strategies can be employed to improve their stability:[9]
-
Blocking Metabolic Hotspots: Introducing substituents, such as fluorine atoms or small alkyl groups, at positions identified as sites of metabolism can sterically hinder enzyme access and block oxidation.
-
Modulating Electronic Properties: The introduction of electron-withdrawing groups can decrease the electron density of the imidazo[1,2-a]pyridine ring system, making it less susceptible to oxidative metabolism.
-
Scaffold Hopping: In cases of persistent metabolic instability, replacing the imidazo[1,2-a]pyridine core with a less metabolically labile bioisostere can be a viable strategy.
-
Reducing Lipophilicity: High lipophilicity can lead to increased non-specific binding to metabolizing enzymes. Optimizing the lipophilicity of the molecule can improve its metabolic stability.[9]
By systematically evaluating the metabolic stability of imidazo[1,2-a]pyridine derivatives and employing rational design strategies, researchers can optimize the pharmacokinetic properties of this important class of compounds, ultimately leading to the development of safer and more effective drugs.
References
- 1. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Zolpidem - Wikipedia [en.wikipedia.org]
- 3. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. Based on data for structurally similar compounds, this chemical should be considered hazardous.
Key Hazards:
-
Causes skin irritation.[1]
-
Causes serious eye damage.[1]
-
May cause respiratory irritation.[1]
-
Harmful if swallowed.[2]
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Wear protective gloves and impervious clothing.[1]
-
Respiratory Protection: If dust or aerosols are generated, use a full-face respirator.[1][2]
Quantitative Data Summary
The following table summarizes the key hazard information for compounds structurally related to this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364[1] |
| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P354+P338, P317[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319[1] |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312+P330[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.
Experimental Protocol for Waste Handling and Disposal:
-
Segregation and Storage:
-
Collection of Waste:
-
Disposal Procedure:
-
Contaminated Packaging:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS RN: 354548-08-6). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The primary hazards associated with this compound are:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The signal word for this chemical is "Warning".[1] To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). |
| Skin and Body | A standard laboratory coat must be worn. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is crucial to prevent exposure and contamination. The following step-by-step procedures should be followed:
-
Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks. Ensure the supplier's label and hazard information are clearly visible.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents.
-
Weighing and Aliquoting :
-
Perform all weighing and aliquoting operations within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Avoid raising dust. If the compound is a powder, handle it gently.
-
-
In-Experiment Use :
-
When adding the compound to a reaction vessel, do so carefully to prevent splashing or aerosol generation.
-
Ensure all manipulations are carried out within a fume hood.
-
Keep the container sealed when not in use.
-
-
Post-Experiment Cleanup :
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan: Waste Management
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation :
-
Collect all solid waste contaminated with the compound (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound separately in a labeled, sealed container for halogenated organic waste.
-
Do not mix halogenated waste with non-halogenated waste streams to avoid costly and complex disposal procedures.[2][3]
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[2]
Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
